o-Toluic acid-13C
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLPBLYKEWSWPD-VJJZLTLGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[13C](=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of o-Toluic Acid-¹³C for Research Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of o-Toluic acid-¹³C, a valuable isotopically labeled compound for a range of research applications, including metabolic studies and as an internal standard in quantitative analyses.[1] This document outlines a detailed experimental protocol for its preparation via Grignard carboxylation, methods for its purification, and analytical techniques for structural and purity verification.
Synthesis of o-Toluic Acid-¹³C (carboxyl-¹³C)
The most common and efficient method for the synthesis of o-Toluic acid-¹³C with the label at the carboxyl position is the carboxylation of a Grignard reagent with ¹³C-labeled carbon dioxide (¹³CO₂).[2][3][4] This reaction involves the formation of o-tolylmagnesium bromide, which then acts as a nucleophile, attacking the electrophilic carbon of ¹³CO₂.
Reaction Scheme
The overall reaction can be depicted as follows:
-
Formation of Grignard Reagent:
-
o-Bromotoluene reacts with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form o-tolylmagnesium bromide.
-
-
Carboxylation with ¹³CO₂:
-
The o-tolylmagnesium bromide solution is then reacted with ¹³CO₂.
-
-
Acidic Workup:
-
The resulting magnesium carboxylate salt is hydrolyzed with a strong aqueous acid to yield o-Toluic acid-¹³C.[2]
-
Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.
Materials:
-
o-Bromotoluene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
¹³C-labeled carbon dioxide (gas or solid)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard Schlenk line or glovebox for handling air- and moisture-sensitive reagents
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
A solution of o-bromotoluene in anhydrous diethyl ether or THF is added dropwise from the dropping funnel to the magnesium turnings.
-
The reaction is typically initiated by gentle heating or the addition of a small crystal of iodine. Once initiated, the reaction is usually self-sustaining.
-
After the addition is complete, the mixture is refluxed for a period to ensure complete formation of the Grignard reagent.
-
-
Carboxylation with ¹³CO₂:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
Gaseous ¹³CO₂ is slowly bubbled through the stirred Grignard solution. The gas should be introduced near the bottom of the flask to ensure efficient reaction.
-
Alternatively, if using solid ¹³CO₂ (dry ice), it should be crushed into a powder and added portion-wise to the cooled Grignard solution.
-
The reaction is exothermic and the temperature should be carefully controlled.
-
-
Workup:
-
After the addition of ¹³CO₂ is complete, the reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and a strong acid (e.g., HCl or H₂SO₄).
-
The organic layer is separated, and the aqueous layer is extracted with an ether solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude o-Toluic acid-¹³C.
-
Purification of o-Toluic Acid-¹³C
Purification of the crude product is essential to remove unreacted starting materials, byproducts such as biphenyl (from the coupling of the Grignard reagent), and other impurities.
Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds like o-Toluic acid. The choice of solvent is critical for achieving high purity and recovery.
Solvent Selection:
-
Water: o-Toluic acid can be recrystallized from hot water. The crude acid is dissolved in a minimal amount of boiling water, and the solution is allowed to cool slowly. The purified acid crystallizes as needle-shaped crystals. The recovery can be around 85%.
-
Benzene: Benzene is another suitable solvent for the recrystallization of o-toluic acid.
-
Ethanol/Water Mixture: A mixed solvent system of ethanol and water can also be employed. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly.
Experimental Protocol for Recrystallization from Water
-
Dissolve the crude o-Toluic acid-¹³C in a minimum amount of boiling water in an Erlenmeyer flask.
-
If the solution is colored, a small amount of decolorizing carbon (Norit) can be added, and the solution is boiled for a few minutes.
-
The hot solution is filtered through a pre-heated funnel to remove any insoluble impurities and the decolorizing carbon.
-
The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold water, and dried in a vacuum desiccator.
Characterization and Quality Control
The identity, purity, and isotopic enrichment of the synthesized o-Toluic acid-¹³C must be confirmed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR Spectroscopy:
¹³C NMR is the most direct method to confirm the incorporation of the ¹³C label. The carboxyl carbon of a carboxylic acid typically appears in the range of 165-185 ppm. For o-toluic acid, the carboxyl carbon signal is expected in this region. The presence of a significantly enhanced signal in this region for the synthesized product compared to the natural abundance spectrum confirms the successful isotopic labeling.
¹H NMR Spectroscopy:
The ¹H NMR spectrum can be used to confirm the overall structure of the o-toluic acid molecule. The acidic proton of the carboxyl group typically appears as a broad singlet around 12 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can be used to determine the isotopic enrichment. For o-Toluic acid-¹³C (carboxyl-¹³C), the molecular ion peak (M+) will be observed at m/z 137, which is one mass unit higher than the unlabeled o-toluic acid (m/z 136). The relative intensities of the M+ and M+1 peaks can be used to calculate the isotopic enrichment. The fragmentation pattern in the mass spectrum can further confirm the structure of the molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the chemical purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) can be used to separate o-toluic acid from its impurities.
Data Presentation
The following tables summarize key quantitative data for o-Toluic acid-¹³C.
| Property | Value | Reference |
| Molecular Formula | ¹³CC₇H₈O₂ | |
| Molecular Weight | 137.14 g/mol | |
| Melting Point | 103-105 °C | |
| Boiling Point | 258-259 °C |
Table 1: Physical Properties of o-Toluic Acid-¹³C
| Analytical Technique | Expected Result | Reference |
| ¹³C NMR (carboxyl-¹³C) | ~165-185 ppm (enhanced signal) | |
| Mass Spectrometry (EI) | Molecular Ion (M+) at m/z 137 | |
| HPLC Purity | >98% (typical) | |
| Isotopic Enrichment | >98% (typical) |
Table 2: Analytical Specifications for o-Toluic Acid-¹³C
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of o-Toluic acid-¹³C.
Purification and Analysis Logic
Caption: Logical flow for the purification and analysis of o-Toluic acid-¹³C.
References
o-Toluic Acid-13C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, stability, and handling of o-Toluic acid-13C, a stable isotope-labeled compound crucial for a variety of research applications, including its use as an internal standard in quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1]
Core Physical and Chemical Properties
This compound, also known as 2-Methylbenzoic acid-13C, is a solid, white to off-white crystalline compound at room temperature.[2][3] The incorporation of a 13C isotope provides a distinct mass signature, facilitating its use as a tracer and internal standard in metabolic flux analysis and therapeutic drug monitoring.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and its unlabeled counterpart.
| Property | Value | Source(s) |
| Chemical Formula | C₇¹³CH₈O₂ | [2] |
| Molecular Weight | 137.16 g/mol | |
| CAS Number | 70838-82-3 | |
| Unlabeled CAS Number | 118-90-1 | |
| Physical State | Solid | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 102 - 105 °C (216 - 221 °F) | |
| Boiling Point | 258 - 259 °C (496 - 498 °F) | |
| Water Solubility | 1.2 g/L | |
| Density | Approximately 1.062 g/cm³ at 25 °C | |
| Flash Point | 148 °C (298 °F) | |
| Auto-ignition Temp. | 495 °C (923 °F) | |
| Log P (octanol/water) | 2.46 |
Stability and Storage
This compound is a stable compound under recommended storage conditions. For long-term viability, it is advised to store the compound at room temperature in a dry, cool, and well-ventilated area. The container should be kept tightly closed to prevent contamination. After a period of three years, it is recommended to re-analyze the compound for chemical purity before use.
Incompatible Materials: To ensure stability, avoid contact with strong oxidizing agents, strong bases, and strong acids/alkalis.
Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce carbon oxides (carbon monoxide and carbon dioxide).
Experimental Protocols and Handling
Given its applications as an internal standard, proper handling and protocol design are paramount for accurate and reproducible results.
Safety and Handling Precautions
When handling this compound, it is essential to use appropriate personal protective equipment (PPE) to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.
-
Engineering Controls: Use in a well-ventilated area, preferably with a mechanical exhaust or a laboratory fume hood.
-
Eye Protection: Wear safety glasses with side-shields or goggles.
-
Hand Protection: Handle with gloves and dispose of them properly after use.
-
Skin and Body Protection: Wear impervious clothing. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.
-
Respiratory Protection: If there is a risk of inhalation, use a suitable respirator.
In case of accidental exposure, follow standard first-aid measures:
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.
Representative Experimental Workflow: Quantitative Analysis using LC-MS
The following is a generalized workflow for the use of this compound as an internal standard for the quantification of unlabeled o-Toluic acid in a biological matrix.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by spiking known concentrations of unlabeled o-Toluic acid into the blank biological matrix.
-
Add a fixed concentration of the this compound internal standard solution to all calibration standards, quality control samples, and unknown samples.
-
Perform a sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared samples onto a suitable liquid chromatography (LC) system coupled to a mass spectrometer (MS).
-
Use an appropriate LC column (e.g., C18) and mobile phase to achieve chromatographic separation of o-Toluic acid from other matrix components.
-
Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for both unlabeled o-Toluic acid and this compound.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte (unlabeled o-Toluic acid) and the internal standard (this compound).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of o-Toluic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: Workflow for quantitative analysis using this compound.
Logical Relationship Diagram for Stability Considerations
References
o-Toluic Acid-13C: A Technical Guide to its Certificate of Analysis and Isotopic Purity Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis and isotopic purity determination of o-Toluic acid-13C. This isotopically labeled compound serves as a critical internal standard in quantitative analyses, particularly in mass spectrometry-based studies. Understanding its certification and the methodologies for verifying its isotopic enrichment is paramount for ensuring data accuracy and reliability in research and drug development.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis (CoA) for this compound provides essential information regarding its identity, purity, and isotopic enrichment. Below is a summary of typical quantitative data found on a CoA for a high-quality, single-labeled 13C aromatic carboxylic acid.
Table 1: General Specifications for this compound
| Parameter | Specification |
| Chemical Formula | C₇¹³CH₈O₂ |
| Molecular Weight | 137.16 g/mol |
| CAS Number | 70838-82-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, DMSO |
Table 2: Quality Control and Purity Analysis
| Analysis Method | Test | Specification |
| HPLC | Chemical Purity | ≥ 98% |
| ¹H-NMR | Structure Confirmation | Conforms to structure |
| Mass Spectrometry | Mass Confirmation | Conforms to structure |
| Mass Spectrometry | Isotopic Purity | ≥ 99 atom % ¹³C |
| Elemental Analysis | Carbon, Hydrogen | Within ± 0.4% of theoretical values |
Experimental Protocols for Purity Determination
The determination of both chemical and isotopic purity of this compound relies on robust analytical techniques. The following sections detail the experimental protocols for the most common methods employed.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any unlabeled o-toluic acid and other impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
This compound sample
-
Unlabeled o-toluic acid reference standard
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile (or a suitable solvent) to prepare a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Prepare a similar concentration of the unlabeled o-toluic acid reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used. For example:
-
Initial: 30% Acetonitrile / 70% Water
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the unlabeled reference standard to determine its retention time.
-
Inject the this compound sample.
-
The chemical purity is calculated by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.
-
Isotopic Purity Determination by Mass Spectrometry (LC-MS)
Objective: To determine the isotopic enrichment of 13C in this compound by measuring the relative abundance of the labeled (M+1) and unlabeled (M) molecular ions.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
Reagents:
-
Same as for HPLC analysis.
Procedure:
-
Sample Preparation and LC Conditions:
-
Prepare the sample as described in the HPLC protocol.
-
Use the same or similar LC conditions to achieve chromatographic separation before introduction into the mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.
-
Mass Range: Scan a mass range that includes the molecular ions of both the unlabeled (m/z 136.05) and the 13C-labeled (m/z 137.05) o-toluic acid.
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Extract the ion chromatograms for the m/z values corresponding to the unlabeled [M-H]⁻ ion (e.g., 135.04) and the 13C-labeled [M+1-H]⁻ ion (e.g., 136.04).
-
Integrate the peak areas for both ions.
-
The isotopic purity (atom % 13C) is calculated using the following formula:
-
Corrections for the natural abundance of 13C in the unlabeled molecule may be necessary for highly accurate determinations.
-
Isotopic Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the position of the 13C label and determine the isotopic enrichment by quantitative 13C-NMR.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 13C probe.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample (typically 5-10 mg) in a suitable volume of deuterated solvent in an NMR tube.
-
-
NMR Acquisition:
-
¹H-NMR: Acquire a standard proton NMR spectrum to confirm the overall structure of the molecule.
-
¹³C-NMR (Quantitative):
-
Use a pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure full relaxation of all carbon nuclei for accurate integration. Inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE).
-
Acquire the spectrum with a high number of scans to achieve a good signal-to-noise ratio.
-
-
-
Data Analysis:
-
In the ¹³C-NMR spectrum, identify the signal corresponding to the enriched carbon atom. For o-Toluic acid-(carboxyl-13C), this will be the carboxylic acid carbon signal.
-
The isotopic enrichment can be estimated by comparing the integral of the enriched carbon signal to the integrals of the other carbon signals in the molecule, taking into account the natural 1.1% abundance of 13C. For a more precise measurement, a known amount of an internal standard with a known 13C concentration can be added.
-
Visualizing Analytical Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for Chemical Purity Determination by HPLC.
Caption: Workflow for Isotopic Purity Determination by LC-MS.
Caption: Logical Relationship of NMR Analyses for this compound.
An In-depth Technical Guide to the Mass Spectrum of o-Toluic Acid-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mass spectrum of o-Toluic acid-13C, with a specific focus on the carboxyl-labeled isotopologue. This document details the expected fragmentation patterns, provides detailed experimental protocols for its analysis, and presents relevant metabolic pathway information.
Introduction to o-Toluic Acid and 13C Labeling
o-Toluic acid, also known as 2-methylbenzoic acid, is an aromatic carboxylic acid. It serves as a valuable building block in the synthesis of pharmaceuticals, dyes, and polymers. In metabolic studies, o-toluic acid is recognized as a xenobiotic metabolite, and its presence can be indicative of exposure to certain environmental compounds like o-xylene.
Isotopic labeling, particularly with Carbon-13 (¹³C), is a powerful technique in mass spectrometry. It allows for the precise tracing of metabolic pathways, serves as an internal standard for quantification, and aids in the elucidation of fragmentation mechanisms. This guide focuses on o-toluic acid labeled with ¹³C at the carboxylic acid carbon (o-toluic acid-¹³C).
Predicted Mass Spectrum and Fragmentation of o-Toluic Acid-¹³C
The introduction of a ¹³C atom in the carboxyl group of o-toluic acid increases its monoisotopic mass by one Dalton compared to the unlabeled compound. The mass spectrum is predicted based on the known fragmentation of benzoic acid and its derivatives, with adjustments for the isotopic label.
Molecular Ion Peak:
The molecular weight of unlabeled o-toluic acid (C₈H₈O₂) is 136.15 g/mol . The electron ionization (EI) mass spectrum of unlabeled o-toluic acid typically shows a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 136. For o-toluic acid-¹³C (C₇¹³CH₈O₂), the molecular ion peak is expected at m/z 137 .
Key Fragmentation Pathways:
The fragmentation of o-toluic acid-¹³C is expected to follow characteristic pathways for aromatic carboxylic acids. The ¹³C label is crucial in identifying fragments containing the carboxyl group.
| Predicted Fragment Ion | m/z (unlabeled) | m/z (¹³C-labeled) | Neutral Loss | Formula of Lost Neutral | Notes |
| [M-OH]⁺ | 119 | 120 | 17 | OH | Loss of a hydroxyl radical. The resulting acylium ion is resonance-stabilized. |
| [M-H₂O]⁺˙ | 118 | 119 | 18 | H₂O | "Ortho effect" fragmentation, where the proximal methyl and carboxylic acid groups interact, leading to the loss of a water molecule. |
| [M-¹³CO₂H]⁺ | 91 | 91 | 46 | ¹³CO₂H | Loss of the labeled carboxyl group to form the tolyl cation. The m/z of this fragment remains the same as in the unlabeled compound. |
| [M-CH₃]⁺ | 121 | 122 | 15 | CH₃ | Loss of the methyl group. |
| [C₆H₅]⁺ | 91 | 91 | 46 | C¹³OOH | Formation of the tropylium ion, a stable aromatic cation. |
| [C₅H₅]⁺ | 65 | 65 | 72 | C₂H₃¹³O₂ | Further fragmentation of the aromatic ring. |
| [C₃H₃]⁺ | 39 | 39 | 98 | C₄H₅¹³O₂ | Further fragmentation of the aromatic ring. |
Experimental Protocols
Acquiring a high-quality mass spectrum of o-toluic acid-¹³C can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS).
3.1. Sample Preparation and Derivatization
For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., methyl or trimethylsilyl ester) is often recommended to improve chromatographic peak shape and reduce tailing.
-
Methyl Ester Derivatization:
-
Dissolve approximately 1 mg of o-toluic acid-¹³C in 1 mL of methanol.
-
Add 2-3 drops of concentrated sulfuric acid.
-
Reflux the mixture for 2-3 hours.
-
After cooling, add 2 mL of water and extract the methyl ester with 2 mL of diethyl ether.
-
Dry the ether layer over anhydrous sodium sulfate and concentrate under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
Trimethylsilyl (TMS) Ester Derivatization:
-
In a vial, dissolve ~100 µg of o-toluic acid-¹³C in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
The sample is now ready for injection into the GC-MS.
-
3.2. GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may need to be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 35-400 |
| Solvent Delay | 3 minutes |
Visualizations
4.1. Fragmentation Pathway of o-Toluic Acid-¹³C
o-Toluic acid-13C safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of o-Toluic acid-13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for this compound, a stable isotope-labeled compound used in research and development.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental work.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system, and it is harmful if swallowed.[3]
-
Acute Toxicity, Oral: Category 4
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3
GHS Label Elements:
-
Pictogram:

-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₇¹³CH₈O₂ | |
| CAS Number | 70838-82-3 | |
| Molecular Weight | 137.16 g/mol | |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 102 - 107 °C (216 - 221 °F) | |
| Boiling Point | 258 - 259 °C (496 - 498 °F) | |
| Flash Point | 148 °C (298 °F) | |
| Solubility | 1.2 g/L in water | |
| Auto-ignition Temperature | 495 °C (923 °F) |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure and maintain the quality of this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. However, the following are generally recommended:
| PPE Type | Specification | Reference |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | |
| Respiratory Protection | Use a suitable respirator if ventilation is inadequate or dust is generated. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust, fumes, or vapors.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Minimize dust generation and accumulation.
Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids/alkalis, and reducing agents.
-
Recommended storage temperature is -20°C for powder form.
Emergency Procedures and First Aid
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |
Spill Response Protocol
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: Use an inert material (e.g., sand, diatomite) to absorb the spill.
-
Collect: Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Toxicological Information
The toxicological data for this compound is limited. The information below is based on the unlabeled compound, o-Toluic acid.
| Toxicity Metric | Value | Species | Reference |
| LD50 (Intraperitoneal) | 422 mg/kg | Mouse |
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.
-
Symptoms of Exposure: May cause redness and pain upon eye contact, and inflammation, itching, scaling, or blistering with skin contact. Inhalation can lead to respiratory irritation, and ingestion may cause gastrointestinal irritation.
Experimental Workflow and Logic Diagrams
To ensure safety and procedural correctness, a standardized workflow should be followed when handling this compound.
Caption: Workflow for the safe handling of this compound.
This document is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier. Always consult the most current SDS for this compound before use.
References
A Technical Guide to Natural Abundance Correction for o-Toluic Acid-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for performing natural abundance correction for o-Toluic acid-13C. This process is critical for accurate quantitative analysis in metabolic research, pharmacokinetic studies, and various applications within drug development where isotopically labeled internal standards are employed.
The Principle of Natural Abundance Correction
In nature, elements exist as a mixture of isotopes. Carbon, a fundamental component of organic molecules like o-Toluic acid, is predominantly composed of Carbon-12 (¹²C), with a small fraction being the heavier, stable isotope Carbon-13 (¹³C).[1][2] The natural abundance of ¹³C is approximately 1.1%.[3] When analyzing o-Toluic acid using mass spectrometry, this naturally occurring ¹³C contributes to the mass spectrum, creating what is known as the M+1 peak—a small peak one mass unit higher than the molecular ion peak (M).[1]
For a molecule like o-Toluic acid (C₈H₈O₂), which contains eight carbon atoms, the probability of it containing at least one ¹³C atom at natural abundance is significant. This becomes a critical factor when using an intentionally ¹³C-labeled o-Toluic acid (e.g., o-Toluic acid-¹³C) as an internal standard or tracer. The goal of natural abundance correction is to mathematically distinguish between the ¹³C isotopes that are naturally present in the unlabeled analyte and those that have been intentionally introduced in the labeled standard. Failure to correct for this can lead to an overestimation of the labeled compound and inaccurate quantification.
Quantitative Data for o-Toluic Acid
Accurate natural abundance correction relies on precise knowledge of the isotopic abundances of the constituent elements of o-Toluic acid (C₈H₈O₂).
Table 1: Natural Isotopic Abundance of Constituent Elements
| Element | Isotope | Relative Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Source: Data compiled from established IUPAC reports.
Table 2: Theoretical Mass Isotopomer Distribution of Unlabeled o-Toluic Acid (C₈H₈O₂)
The theoretical mass isotopomer distribution (MID) for unlabeled o-Toluic acid can be calculated based on the natural abundances of its constituent isotopes. This distribution predicts the relative intensities of the molecular ion peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).
| Mass Isotopomer | Relative Abundance (%) | Primary Contributing Isotopes |
| M (m/z 136) | 100.00 | ¹²C₈¹H₈¹⁶O₂ |
| M+1 (m/z 137) | 8.87 | ¹³C¹²C₇¹H₈¹⁶O₂, ¹²C₈²H¹H₇¹⁶O₂, ¹²C₈¹H₈¹⁷O¹⁶O |
| M+2 (m/z 138) | 0.74 | ¹³C₂¹²C₆¹H₈¹⁶O₂, ¹²C₈¹H₈¹⁸O¹⁶O, etc. |
Note: The relative abundances are normalized to the most abundant isotopomer (M). The M+1 and M+2 abundances are calculated based on the probabilities of incorporating one or two heavier isotopes, respectively.
Experimental Protocol: Natural Abundance Correction using ¹³C-Labeled Internal Standard
This protocol outlines the use of o-Toluic acid-¹³C as an internal standard for the quantification of unlabeled o-Toluic acid in a sample matrix, incorporating natural abundance correction.
3.1. Materials and Reagents
-
Unlabeled o-Toluic acid (analytical standard)
-
o-Toluic acid-¹³C (isotopically labeled internal standard)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or other appropriate mobile phase modifier
-
Sample matrix (e.g., plasma, tissue homogenate)
3.2. Sample Preparation
-
Spiking the Internal Standard: To each unknown sample, and to each calibration standard, add a known and constant amount of the o-Toluic acid-¹³C internal standard solution.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the o-Toluic acid from the sample matrix.
-
Drying: Evaporate the solvent from the extracted samples under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).
3.3. LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable C18 reversed-phase column to separate o-Toluic acid from other matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile with a small percentage of formic acid is typically effective.
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in negative ion mode, as carboxylic acids readily form [M-H]⁻ ions.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) can be used.
-
Data Acquisition: Monitor the transitions for both the unlabeled o-Toluic acid (e.g., m/z 135 -> 91) and the o-Toluic acid-¹³C internal standard (e.g., m/z 136 -> 92, assuming one ¹³C label on the carboxyl group).
-
3.4. Data Processing and Natural Abundance Correction
-
Peak Integration: Integrate the peak areas for both the unlabeled analyte and the ¹³C-labeled internal standard in the chromatograms.
-
Response Ratio Calculation: Calculate the ratio of the peak area of the unlabeled analyte to the peak area of the ¹³C-labeled internal standard for each sample and standard.
-
Natural Abundance Correction:
-
Correction for the Analyte: The measured intensity of the M+1 peak of the unlabeled analyte is a combination of the naturally occurring ¹³C and the contribution from the M+1 isotopologue of the labeled internal standard.
-
Correction for the Internal Standard: The measured intensity of the M peak of the internal standard may have a small contribution from any unlabeled impurity in the standard.
-
Matrix-based Correction: A correction matrix is constructed based on the known natural isotopic abundances and the elemental formula of o-Toluic acid. This matrix is then used to deconvolute the measured mass isotopomer distributions into the true abundances of the labeled and unlabeled species. Several software packages are available to perform this correction automatically.[3]
-
-
Calibration Curve: Generate a calibration curve by plotting the corrected response ratios of the calibration standards against their known concentrations.
-
Quantification: Determine the concentration of o-Toluic acid in the unknown samples by interpolating their corrected response ratios on the calibration curve.
Visualizations
Workflow for Quantification using a ¹³C-Labeled Internal Standard
Caption: Workflow for quantifying o-Toluic acid using a ¹³C-labeled internal standard.
Logical Flow of Natural Abundance Correction
Caption: Logical flow of the matrix-based natural abundance correction algorithm.
Conclusion
The accurate quantification of o-Toluic acid in biological matrices using isotope dilution mass spectrometry is highly dependent on the correct implementation of natural abundance correction. By understanding the principles of isotopic distribution and following a robust experimental and data analysis workflow, researchers can ensure the reliability and accuracy of their results. The use of ¹³C-labeled o-Toluic acid as an internal standard, coupled with appropriate correction algorithms, provides a powerful tool for a wide range of applications in scientific research and drug development.
References
Unveiling the Solubility Profile of o-Toluic Acid-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of o-Toluic acid-13C in a range of common laboratory solvents. Understanding the solubility of this isotopically labeled compound is critical for its application in various research and development settings, including its use as a tracer or an internal standard in metabolic studies and quantitative analyses by NMR, GC-MS, or LC-MS.
Note on Isotopic Labeling: The solubility of this compound is expected to be nearly identical to that of its unlabeled counterpart, o-Toluic acid. The substitution of a carbon-12 atom with a carbon-13 atom results in a negligible change in the physicochemical properties that govern solubility, such as polarity and molecular volume. Therefore, the data presented in this guide, sourced from studies on unlabeled o-Toluic acid, can be confidently applied to this compound.
Quantitative Solubility Data
The solubility of o-Toluic acid has been experimentally determined in various organic solvents and water. The following table summarizes the available quantitative data, presented in mole fraction and grams per 100 mL, to facilitate easy comparison for laboratory applications.
| Solvent | Mole Fraction (x) at 298.15 K (25 °C) | Solubility ( g/100 mL) at specified temperature |
| Water | - | ~0.12 g/100 mL at 25 °C[1][2] |
| Methanol | 0.2231 | - |
| Ethanol | 0.2089 | - |
| Acetone | - | Soluble |
| Dichloromethane | - | - |
| Ethyl Acetate | - | - |
| Dimethyl Sulfoxide (DMSO) | 0.3898 | 10.0 g/100mL |
Experimental Protocol for Solubility Determination
A precise understanding of solubility is often required for experimental design. The following outlines a general and robust methodology for determining the solubility of a solid compound like this compound in a given solvent. This protocol is synthesized from established laboratory procedures.
Principle:
The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid. It involves creating a saturated solution at a constant temperature, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the saturated solution by evaporating the solvent and weighing the residue.
Materials and Equipment:
-
This compound
-
Selected laboratory solvents (e.g., water, ethanol, methanol, etc.)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
Pre-weighed evaporation dishes or vials
-
Drying oven or vacuum desiccator
-
Pipettes and syringes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vial to rest at the constant temperature for a period to let the undissolved solid settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe. To ensure no solid particles are transferred, it is advisable to use a syringe filter.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.
-
Drying and Weighing: Carefully evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of o-Toluic acid. Once all the solvent has evaporated, cool the dish in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility can be calculated from the mass of the dissolved solid and the volume of the solvent used.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
Technical Guide: o-Toluic Acid-13C in Research and Development
This technical guide provides comprehensive information on the stable isotope-labeled compound, o-Toluic acid-13C. It is intended for researchers, scientists, and professionals in drug development who utilize isotopic labeling for quantitative analysis and metabolic tracing. This document covers its chemical properties, applications, and a representative experimental protocol for its use as an internal standard.
Core Properties and Identification
o-Toluic acid, or 2-methylbenzoic acid, is a xenobiotic metabolite.[1][2] The 13C-labeled version serves as a crucial tool in analytical chemistry, primarily as an internal standard for mass spectrometry-based quantification or as a tracer in metabolic studies.[1] There are different isotopologues available, with the label on the carboxyl carbon being common.
Data Summary: this compound Isotopologues
The following table summarizes the key quantitative data for commercially available 13C-labeled o-Toluic acid variants.
| Property | o-Toluic Acid-¹³C₁ (carboxyl-¹³C) | o-Toluic Acid-¹³C₂ | Unlabeled o-Toluic Acid |
| CAS Number | 70838-82-3[1][3] | 1346599-98-1 | 118-90-1 |
| Molecular Formula | C₇¹³CH₈O₂ | C₆¹³C₂H₈O₂ | C₈H₈O₂ |
| Molecular Weight | 137.16 g/mol | 138.13 g/mol | 136.15 g/mol |
| Isotopic Enrichment | 99 atom % ¹³C | Not specified | Not applicable |
| Appearance | White to off-white solid | Not specified | Pale yellow crystals or off-white flaky solid. |
Synthesis and Production
While specific, proprietary synthesis methods for this compound are not publicly detailed, a plausible route involves adapting established methods for the unlabeled compound using a ¹³C-labeled precursor. The two primary industrial synthesis routes for unlabeled o-Toluic acid are:
-
Oxidation of o-Xylene : This common method involves the catalytic oxidation of o-xylene. To produce the carboxyl-¹³C labeled version, the synthesis would need to start from a precursor where the target carbon is already labeled.
-
Hydrolysis of o-Tolunitrile : This route involves the hydrolysis of 2-cyanotoluene under acidic or basic conditions. For carboxyl-¹³C labeling, the synthesis would start with o-tolyl magnesium bromide and react it with ¹³C-labeled carbon dioxide.
The logical workflow for a plausible synthesis of o-Toluic acid-¹³C₁ (carboxyl-¹³C) is illustrated below.
Experimental Protocol: Use as an Internal Standard in LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the accurate quantification of unlabeled o-Toluic acid in complex matrices like plasma, urine, or environmental samples. The stable isotope-labeled IS co-elutes with the analyte but is differentiated by its higher mass, allowing for correction of matrix effects and variations in sample preparation and instrument response.
Objective : To quantify the concentration of o-Toluic acid in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Methodology :
-
Preparation of Stock Solutions :
-
Prepare a 1 mg/mL stock solution of unlabeled o-Toluic acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound (Internal Standard) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs) :
-
Serially dilute the unlabeled o-Toluic acid stock solution with methanol to prepare working solutions for calibration standards.
-
Spike a known volume of these working solutions into blank human plasma to create calibration standards with a concentration range of, for example, 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation (Protein Precipitation) :
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., at 500 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis :
-
Liquid Chromatography (LC) :
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Electrospray Ionization (ESI), Negative Mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
o-Toluic Acid (Analyte): Q1 (Precursor Ion) m/z 135.1 -> Q3 (Product Ion) m/z 91.1.
-
This compound (IS): Q1 (Precursor Ion) m/z 136.1 -> Q3 (Product Ion) m/z 92.1.
-
-
Note: Specific MRM transitions should be optimized empirically.
-
-
-
Data Analysis :
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of o-Toluic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the experimental workflow.
References
Methodological & Application
Application Notes and Protocols for Environmental Trace Analysis of Pollutants using o-Toluic acid-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of trace environmental pollutants is a critical challenge in environmental science and toxicology. Many of these pollutants, including acidic herbicides, pharmaceuticals, and personal care products, are aromatic carboxylic acids. Their presence in water bodies, even at low concentrations, can have adverse effects on ecosystems and human health. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision for the quantification of trace-level contaminants.[1][2] This is achieved by using a stable isotope-labeled internal standard (SIL IS), which closely mimics the chemical and physical behavior of the analyte of interest throughout sample preparation and analysis.[1][3]
o-Toluic acid-13C is a stable isotope-labeled form of o-toluic acid, making it an excellent internal standard for the analysis of various aromatic carboxylic acid pollutants. Its structural similarity to many target analytes ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, effectively compensating for matrix effects and variations in analytical conditions.[3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the trace analysis of environmental pollutants in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled analog of the target analyte (in this case, this compound) to the sample at the beginning of the analytical procedure. This labeled compound serves as an internal standard. The ratio of the signal of the native analyte to the signal of the labeled internal standard is then measured by a mass spectrometer. Since the analyte and the internal standard are affected similarly by sample preparation and analysis conditions, this ratio remains constant, allowing for accurate quantification even in complex matrices where analyte loss or signal suppression may occur.
Target Analytes
Due to its structural characteristics as an aromatic carboxylic acid, this compound is a suitable internal standard for the quantification of a range of environmental pollutants, including but not limited to:
-
Acidic Herbicides:
-
Dicamba
-
2,4-Dichlorophenoxyacetic acid (2,4-D)
-
Mecoprop (MCPP)
-
MCPA
-
-
Pharmaceuticals and Personal Care Products (PPCPs):
-
Salicylic acid
-
Ibuprofen
-
Naproxen
-
Triclosan (as a proxy due to its acidic nature and aromatic structure)
-
Quantitative Data Summary
The following tables summarize the expected performance characteristics for the analysis of selected aromatic carboxylic acid pollutants in water samples using an LC-MS/MS method with this compound as an internal standard. The data is compiled from representative analytical methods for these classes of compounds.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| Dicamba | 0.5 - 2.0 | 1.5 - 6.0 |
| 2,4-D | 0.8 - 3.0 | 2.5 - 10.0 |
| Salicylic Acid | 1.0 - 5.0 | 3.0 - 15.0 |
| Ibuprofen | 1.5 - 7.0 | 5.0 - 25.0 |
Table 2: Recovery and Precision Data
| Analyte | Spiked Concentration (ng/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Dicamba | 50 | 92 - 105 | < 10 |
| 2,4-D | 50 | 90 - 108 | < 12 |
| Salicylic Acid | 100 | 88 - 110 | < 15 |
| Ibuprofen | 100 | 85 - 112 | < 15 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes the extraction and concentration of acidic pollutants from water samples using solid-phase extraction.
Materials:
-
Water sample (e.g., river water, wastewater effluent)
-
This compound internal standard solution (in methanol)
-
Formic acid (reagent grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)
-
SPE vacuum manifold
-
Glass vials
Procedure:
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C. For preservation, acidify the sample to pH 2-3 with formic acid.
-
Spiking with Internal Standard: To a 100 mL water sample, add a known amount of this compound internal standard solution to achieve a final concentration of approximately 50-100 ng/L.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the 100 mL water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution: Elute the retained analytes and the internal standard from the cartridge with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the instrumental analysis of the extracted samples.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 136.1 | 92.1 | 64.1 | 15 |
| Dicamba | 219.0 | 175.0 | 111.0 | 18 |
| 2,4-D | 219.0 | 161.0 | 125.0 | 15 |
| Salicylic acid | 137.0 | 93.0 | 65.0 | 20 |
| Ibuprofen | 205.1 | 161.1 | 115.1 | 12 |
Visualizations
Caption: Experimental workflow for the analysis of pollutants using this compound.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Spiking o-Toluic Acid-¹³C into Plasma Samples for Quantitative Bioanalysis
Abstract
This application note provides a detailed protocol for the preparation and analysis of plasma samples spiked with o-Toluic acid-¹³C. This stable isotope-labeled internal standard is crucial for the accurate quantification of o-Toluic acid in biological matrices by correcting for variability in sample preparation and matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method utilizes a straightforward protein precipitation protocol for sample cleanup, followed by analysis using an LC-MS/MS system. This document outlines the necessary materials, step-by-step procedures for sample preparation, and typical analytical parameters. Furthermore, it presents representative data for recovery, linearity, and stability to guide researchers, scientists, and drug development professionals in establishing robust and reliable bioanalytical workflows.
Introduction
In pharmacokinetic and metabolomic studies, accurate quantification of small molecules in complex biological matrices such as plasma is essential. o-Toluic acid is a benzoic acid derivative that may be monitored as a metabolite of various xenobiotics. The use of a stable isotope-labeled internal standard (SIL-IS), such as o-Toluic acid-¹³C, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for variations in extraction recovery and matrix-induced ion suppression or enhancement. This application note details a validated method for the use of o-Toluic acid-¹³C as an internal standard for the quantification of o-Toluic acid in plasma.
Materials and Reagents
-
Plasma: Human plasma (K₂EDTA as anticoagulant), stored at -80°C
-
Analytes:
-
o-Toluic acid (Sigma-Aldrich, St. Louis, MO, USA)
-
o-Toluic acid-¹³C (carboxyl-¹³C) (MedChemExpress, Monmouth Junction, NJ, USA)
-
-
Solvents:
-
Acetonitrile (LC-MS grade, Fisher Scientific, Waltham, MA, USA)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Water (LC-MS grade, Fisher Scientific)
-
Formic acid (LC-MS grade, Fisher Scientific)
-
-
Equipment:
-
Vortex mixer
-
Refrigerated centrifuge
-
Pipettes and tips
-
1.5 mL polypropylene microcentrifuge tubes
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS)
-
Analytical column (e.g., C18 reversed-phase column, 2.1 x 100 mm, 1.8 µm)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
o-Toluic acid-¹³C Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of o-Toluic acid-¹³C and dissolve it in 1 mL of methanol.
-
o-Toluic acid Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of o-Toluic acid and dissolve it in 1 mL of methanol.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution 1:1000 with 50% methanol in water.
-
Analyte Working Solutions for Calibration Curve and Quality Control (QC) Samples: Prepare a series of dilutions from the analyte stock solution in 50% methanol in water to create calibration standards and QC samples at various concentrations.
Plasma Sample Spiking and Protein Precipitation
The following workflow outlines the process of spiking the internal standard into plasma samples and subsequent protein precipitation to remove larger molecules that can interfere with the analysis.
Caption: Workflow for spiking and extracting o-Toluic acid-¹³C from plasma.
Detailed Steps:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike the plasma with 10 µL of the 1 µg/mL o-Toluic acid-¹³C internal standard working solution.
-
For calibration and QC samples, spike with the appropriate concentration of the o-Toluic acid analyte working solution. For blank samples, add 10 µL of 50% methanol.
-
Vortex the samples for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters for the LC-MS/MS analysis. Method optimization is recommended for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | |
| o-Toluic acid | Precursor: 135.1 m/z, Product: 91.1 m/z |
| o-Toluic acid-¹³C | Precursor: 136.1 m/z, Product: 92.1 m/z |
| Collision Energy | Optimization required |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
Data Presentation
The following tables summarize the expected performance characteristics of this method. These values are representative and should be validated in the user's laboratory.
Table 1: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| o-Toluic acid | 10 (Low QC) | 92.5 | 4.8 | 98.2 | 6.1 |
| 100 (Mid QC) | 95.1 | 3.5 | 101.5 | 4.5 | |
| 1000 (High QC) | 94.3 | 3.9 | 99.8 | 5.2 |
Recovery (%) = (Peak area of analyte in pre-spiked sample / Peak area of analyte in post-spiked sample) x 100 Matrix Effect (%) = (Peak area of analyte in post-spiked sample / Peak area of analyte in neat solution) x 100
Table 2: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Signal-to-Noise at LLOQ | > 10 |
Table 3: Stability of o-Toluic acid in Plasma
| Stability Condition | Concentration (ng/mL) | Mean Stability (%) | RSD (%) |
| Freeze-Thaw (3 cycles) | 10 (Low QC) | 96.8 | 5.5 |
| 1000 (High QC) | 98.1 | 4.1 | |
| Bench-Top (6 hours at RT) | 10 (Low QC) | 95.4 | 6.2 |
| 1000 (High QC) | 97.5 | 3.8 | |
| Long-Term (-80°C for 30 days) | 10 (Low QC) | 94.9 | 7.1 |
| 1000 (High QC) | 96.2 | 4.9 |
Stability (%) = (Mean concentration of stored QC samples / Mean concentration of fresh QC samples) x 100
Signaling Pathway and Logical Relationships
The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this quantitative approach.
Caption: Isotope dilution mass spectrometry workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the spiking of o-Toluic acid-¹³C into plasma samples for quantitative analysis. The protein precipitation method is simple, rapid, and provides good recovery and minimal matrix effects. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in drug development and clinical research. The provided performance data serves as a benchmark for method validation and implementation.
Application Note: o-Toluic Acid-13C in Targeted Metabolomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted metabolomics aims to accurately quantify a specific set of known metabolites, offering high sensitivity and specificity crucial for biomarker discovery, disease diagnostics, and tracking therapeutic interventions. The use of stable isotope-labeled internal standards is paramount for achieving reliable and reproducible quantitative results in complex biological matrices.[1] o-Toluic acid, a xenobiotic metabolite derived from exposure to common industrial solvents like toluene and o-xylene, serves as a valuable biomarker for environmental and occupational health assessments.[2][3][4][5] Its 13C-labeled counterpart, o-Toluic acid-13C, is an ideal internal standard for its quantification, as it shares identical physicochemical properties with the unlabeled analyte, ensuring accurate correction for variations in sample preparation and instrument response.
This application note provides a comprehensive workflow for the targeted quantification of o-Toluic acid in human plasma and urine using this compound as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform.
Xenobiotic Metabolism of Toluene to o-Toluic Acid
o-Toluic acid is not an endogenous human metabolite but is formed through the biotransformation of toluene and o-xylene. The metabolic pathway primarily involves the oxidation of the methyl group.
References
- 1. rsc.org [rsc.org]
- 2. Metabolites formed during anaerobic transformation of toluene and o-xylene and their proposed relationship to the initial steps of toluene mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Metabolism of toluene and xylenes by Pseudomonas (putida (arvilla) mt-2: evidence for a new function of the TOL plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of derivatives of toluene. 3. o-, m- and p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
Application of o-Toluic Acid-13C in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of o-Toluic acid-13C in pharmacokinetic (PK) studies. Stable isotope-labeled compounds like this compound are invaluable tools in drug discovery and development, offering a safe and precise means to investigate the absorption, distribution, metabolism, and excretion (ADME) of xenobiotics.
Introduction to this compound in Pharmacokinetic Research
This compound is a stable isotope-labeled form of o-toluic acid (2-methylbenzoic acid), a compound recognized as a xenobiotic metabolite. In pharmacokinetic studies, this compound serves two primary purposes:
-
As a Tracer: When administered to a biological system, its fate can be monitored over time. Because it is chemically identical to the unlabeled compound, it follows the same metabolic and distribution pathways. However, its increased mass due to the 13C isotope allows it to be distinguished from the endogenous or co-administered unlabeled o-toluic acid using mass spectrometry. This is particularly useful for determining pharmacokinetic parameters without interference from background levels of the compound.
-
As an Internal Standard: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), this compound is the ideal internal standard for the quantification of unlabeled o-toluic acid. Since it has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar matrix effects during ionization, ensuring accurate and precise quantification.
The use of stable isotopes like 13C is advantageous as they are non-radioactive, making them safe for use in human studies.
Key Applications and Methodologies
The primary application of this compound in pharmacokinetics is to elucidate the ADME properties of o-toluic acid or structurally related compounds.
In Vivo Pharmacokinetic Studies
A typical in vivo study involves administering this compound to an animal model (e.g., rats) and collecting biological samples (e.g., plasma, urine) at various time points. These samples are then analyzed to determine the concentration of the labeled compound and its metabolites over time.
Bioanalytical Method: LC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the analytical method of choice for quantifying this compound and its unlabeled counterpart in biological matrices. This technique offers high sensitivity and selectivity.
Experimental Protocols
The following are representative protocols for a pharmacokinetic study of this compound in rats and the subsequent bioanalysis.
Animal Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose in water)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Prepare a formulation of this compound in the vehicle at a suitable concentration. Administer a single oral dose (e.g., 10 mg/kg) to each rat via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until analysis.
Bioanalytical Protocol for Plasma Sample Analysis
Objective: To quantify the concentration of this compound in rat plasma samples using LC-MS/MS with unlabeled o-toluic acid as an internal standard (or vice versa if the study was with unlabeled compound).
Materials:
-
Rat plasma samples
-
This compound (analyte)
-
o-Toluic acid (internal standard, IS)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
-
96-well plates
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol). From these, prepare a series of calibration standards and QC samples by spiking known concentrations into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each sample in a 96-well plate, add 150 µL of ACN containing the internal standard.
-
Vortex the plate for 5 minutes to precipitate the proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Monitor the appropriate parent > fragment ion transition.
-
o-Toluic acid (IS): Monitor the appropriate parent > fragment ion transition.
-
-
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. Use this curve to determine the concentration of this compound in the unknown samples.
Data Presentation
The following table presents hypothetical, yet representative, pharmacokinetic parameters for o-Toluic acid following a single 10 mg/kg oral dose in rats. These values are based on typical parameters for benzoic acid derivatives.
| Parameter | Unit | Value | Description |
| Cmax | ng/mL | 1500 | Maximum observed plasma concentration. |
| Tmax | h | 0.5 | Time to reach Cmax. |
| AUC(0-t) | ngh/mL | 4500 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC(0-inf) | ngh/mL | 4800 | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 | h | 2.5 | Elimination half-life. |
| CL/F | L/h/kg | 2.1 | Apparent total body clearance. |
| Vd/F | L/kg | 7.5 | Apparent volume of distribution. |
Visualizations
The following diagrams illustrate the experimental workflow and a proposed metabolic pathway for o-toluic acid.
Conclusion
This compound is a powerful tool for conducting detailed pharmacokinetic and metabolic studies. Its use as a tracer and an internal standard, combined with the sensitivity of modern analytical techniques like LC-MS/MS, allows for the accurate and reliable characterization of the ADME properties of o-toluic acid and related compounds. The protocols and data presented here provide a framework for researchers to design and execute robust pharmacokinetic studies, contributing to a deeper understanding of the in vivo behavior of xenobiotics.
Application Note: Quantitative Analysis of a Model Analyte in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) Using o-Toluic acid-13C as an Internal Standard
Abstract
This application note presents a detailed protocol for the development and validation of a quantitative Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of a model analyte, benzoic acid, in human plasma. The method utilizes o-Toluic acid-13C as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[1][2][3] The described workflow includes sample preparation by protein precipitation and liquid-liquid extraction, followed by derivatization to enhance analyte volatility and improve chromatographic performance.[4][5] The method was validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for use in research and drug development settings.
Introduction
The accurate quantification of small molecule analytes in complex biological matrices is a critical aspect of drug development and clinical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds. For non-volatile analytes, such as organic acids, derivatization is a necessary step to increase their volatility for GC-MS analysis.
Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the gold standard for quantitative analysis. The SIL-IS is chemically identical to the analyte and therefore experiences the same variations during sample preparation and analysis, providing excellent correction for matrix effects and other sources of error. This application note describes a robust GC-MS method for the quantification of benzoic acid in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Benzoic acid (analytical standard)
-
This compound (internal standard)
-
Human plasma (drug-free)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Hydrochloric acid (HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Deionized water
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler: Agilent 7693A (or equivalent)
Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Stock solutions of benzoic acid and this compound were prepared by dissolving the appropriate amount of each compound in acetonitrile.
Working Standard Solutions: A series of benzoic acid working standard solutions were prepared by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Internal Standard Working Solution (10 µg/mL): The this compound stock solution was diluted with acetonitrile to a final concentration of 10 µg/mL.
Sample Preparation Protocol
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Acidification: Acidify the supernatant by adding 10 µL of 1 M HCl.
-
Liquid-Liquid Extraction: Add 500 µL of ethyl acetate and vortex for 1 minute.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Organic Layer Collection: Transfer the upper organic layer (ethyl acetate) to a clean glass vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
GC-MS Method Parameters
| Parameter | Setting |
| GC Inlet | |
| Injection Mode | Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 80°C, hold for 1 min |
| Ramp 1 | 10°C/min to 200°C |
| Ramp 2 | 25°C/min to 280°C, hold for 5 min |
| Column | |
| Column Type | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | |
| Benzoic acid-TMS | 194 (Quantifier), 179 (Qualifier) |
| This compound-TMS | 209 (Quantifier), 194 (Qualifier) |
Results and Discussion
Method Validation
The developed GC-MS method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision according to established guidelines.
The calibration curve was constructed by analyzing a series of calibration standards in triplicate. The curve was linear over the concentration range of 0.1 µg/mL to 50 µg/mL with a coefficient of determination (R²) greater than 0.99.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.021 |
| 0.5 | 0.105 |
| 1.0 | 0.212 |
| 5.0 | 1.058 |
| 10.0 | 2.115 |
| 25.0 | 5.280 |
| 50.0 | 10.550 |
| R² | 0.9992 |
The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was defined as the concentration with an S/N of 10.
Table 2: Method Sensitivity
| Parameter | Concentration (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.1 |
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on three separate days.
Table 3: Accuracy and Precision Data
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 0.5 | 0.48 | 96.0 | 4.5 | 5.2 |
| Medium | 10.0 | 10.3 | 103.0 | 3.1 | 4.0 |
| High | 40.0 | 39.5 | 98.8 | 2.5 | 3.5 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of benzoic acid.
Caption: Logical relationship of the analytical components.
Conclusion
This application note details a sensitive, accurate, and precise GC-MS method for the quantitative analysis of benzoic acid in human plasma. The use of this compound as an internal standard effectively compensates for matrix effects and procedural variability, ensuring reliable results. The described sample preparation protocol, including protein precipitation, liquid-liquid extraction, and derivatization, is robust and suitable for routine analysis in a variety of research and development applications.
References
- 1. metbio.net [metbio.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note: o-Toluic Acid-¹³C as a Novel Tracer for Probing Xenobiotic Metabolism and its Impact on Cellular Bioenergetics using Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within a biological system. While traditionally employing central carbon metabolism tracers like ¹³C-glucose or ¹³C-glutamine, there is a growing need to understand the metabolic fate of xenobiotics, such as drugs and environmental compounds, and their impact on cellular metabolism. This application note describes the use of o-Toluic Acid-¹³C as a novel tracer to investigate xenobiotic biotransformation pathways and their intersection with central energy metabolism. o-Toluic acid, a simple methylated benzoic acid, serves as a model compound for aromatic carboxylic acids frequently found in drug candidates and other xenobiotics.
Principle
o-Toluic Acid-¹³C, when introduced to a cellular system, is metabolized through detoxification pathways, primarily Phase I and Phase II reactions. By tracing the incorporation of the ¹³C label into downstream metabolites, researchers can quantitatively map the flux through these pathways. A key metabolic fate of many xenobiotic carboxylic acids is conjugation with amino acids, such as glycine, to increase their water solubility for excretion. This process consumes cellular energy (ATP) and key metabolites (glycine), potentially impacting central carbon metabolism. By monitoring the isotopic enrichment in metabolites like o-toluoyl-glycine and central metabolic intermediates, a quantitative understanding of the metabolic burden imposed by the xenobiotic can be achieved.
Key Applications in Drug Development
-
Elucidating Drug Metabolism Pathways: Quantitatively map the flux of a drug candidate through various biotransformation pathways, identifying major and minor metabolic routes.
-
Assessing Metabolic Liabilities: Determine the energetic cost and precursor drain on central metabolism caused by the detoxification of a drug candidate. This can help in identifying potential metabolic liabilities early in the drug discovery process.
-
Investigating Drug-Induced Metabolic Reprogramming: Understand how the metabolism of a xenobiotic can alter cellular metabolic phenotypes, such as a shift towards glycolysis or changes in mitochondrial respiration.
-
Mechanism of Action Studies: For drugs targeting metabolic pathways, o-Toluic Acid-¹³C can be used as an orthogonal tracer to probe the on- and off-target effects on cellular metabolism.
Hypothetical Case Study: Assessing the Metabolic Impact of a Novel Aromatic Carboxylic Acid Drug Candidate
To illustrate the utility of o-Toluic Acid-¹³C, a hypothetical study was conducted on a liver cell line (e.g., HepG2) treated with the tracer. The primary metabolic fate of o-Toluic Acid is conjugation with glycine. The flux through this pathway and its impact on glycine biosynthesis and ATP consumption were quantified.
Table 1: Quantitative Metabolic Flux Data
| Metabolic Flux | Control (nmol/10^6 cells/hr) | Treated with o-Toluic Acid (nmol/10^6 cells/hr) | Fold Change |
| Glycine Conjugation of o-Toluic Acid | 0 | 15.2 ± 1.8 | - |
| Glycine Biosynthesis from Serine | 25.8 ± 3.1 | 42.5 ± 4.5 | 1.65 |
| Glycolytic Flux (Glucose to Pyruvate) | 150.4 ± 12.5 | 185.1 ± 15.2 | 1.23 |
| TCA Cycle Flux (Citrate Synthase) | 85.2 ± 7.9 | 75.6 ± 6.8 | 0.89 |
| ATP Production from Oxidative Phosphorylation | 950.7 ± 85.4 | 830.2 ± 75.1 | 0.87 |
Data Interpretation: The data indicates that the metabolism of o-Toluic Acid significantly increases the demand for glycine, leading to an upregulation of the glycine biosynthesis pathway. To meet the energetic demands of both glycine synthesis and the conjugation reaction, the cells increase their glycolytic rate. However, a slight decrease in TCA cycle flux and ATP production from oxidative phosphorylation is observed, suggesting a potential mitochondrial burden.
Experimental Protocols
Cell Culture and Labeling Experiment
This protocol outlines the general procedure for labeling mammalian cells with o-Toluic Acid-¹³C.
Materials:
-
Mammalian cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
o-Toluic Acid-¹³C (e.g., carboxyl-¹³C or methyl-¹³C)
-
Phosphate-buffered saline (PBS)
-
Cell scraping tools
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh culture medium containing a final concentration of o-Toluic Acid-¹³C. The optimal concentration should be determined empirically to be non-toxic but sufficient for detection. A starting concentration range of 50-200 µM is recommended.
-
Labeling: Aspirate the old medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined time course. For steady-state labeling, this is typically 24-48 hours. For kinetic flux analysis, multiple time points (e.g., 0, 1, 4, 8, 24 hours) should be taken.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Incubate on dry ice for 20 minutes, followed by centrifugation at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Sample Analysis by LC-MS/MS
This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Mass Spectrometry.
Materials:
-
LC-MS/MS system (e.g., Q-Exactive or Triple Quadrupole)
-
Appropriate LC column for polar metabolite separation (e.g., HILIC or reversed-phase ion-pairing)
-
Mobile phases (e.g., acetonitrile, water with appropriate buffers)
-
Metabolite extract from the labeling experiment
Procedure:
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
LC Separation: Inject the sample onto the LC system. Develop a gradient method to achieve chromatographic separation of the metabolites of interest (e.g., o-Toluic Acid, o-toluoyl-glycine, glycine, serine, TCA cycle intermediates).
-
MS Detection: Operate the mass spectrometer in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) or parallel reaction monitoring (PRM) mode to specifically quantify the mass isotopologues of target metabolites.
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.
-
Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas of the different isotopologues (M+0, M+1, M+2, etc.).
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Use the corrected MIDs to calculate metabolic fluxes using a metabolic modeling software package (e.g., INCA, Metran).
-
Visualizations
Caption: Experimental and analytical workflow for MFA using o-Toluic Acid-¹³C.
Application Note: Quantification of Organic Acids in Fruit Juices Using o-Toluic Acid-13C as an Internal Standard by GC-MS
Introduction
Organic acids are significant components of food and beverage products, influencing their flavor, stability, and nutritional value. Accurate quantification of these acids is crucial for quality control and authenticity testing.[1] This application note describes a robust and reliable method for the simultaneous quantification of common organic acids in fruit juices using Gas Chromatography-Mass Spectrometry (GC-MS) with o-Toluic acid-13C as an internal standard. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective technique for correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3] this compound is a suitable internal standard for this application due to its structural similarity to many target organic acids and its commercial availability.[4]
Principle
The methodology is based on the principle of stable isotope dilution analysis (SIDA). A known amount of the internal standard, this compound, is added to the sample at the beginning of the sample preparation process. The endogenous organic acids and the internal standard are then extracted, derivatized to increase their volatility for GC-MS analysis, and subsequently quantified. The ratio of the signal of the native analyte to the signal of the isotopically labeled internal standard is used for quantification, which corrects for any losses during sample workup and variations in instrument response.
Experimental Protocols
Materials and Reagents
-
Standards: Citric acid, Malic acid, Lactic acid, Succinic acid, Fumaric acid (Sigma-Aldrich, analytical grade)
-
Internal Standard: this compound (MedchemExpress)[4]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvents: Ethyl acetate, Methanol, Pyridine (all HPLC grade)
-
Solid Phase Extraction (SPE): Anion exchange cartridges
-
Fruit Juice Samples: Commercially available apple and grape juice.
Sample Preparation
-
Sample Pre-treatment: Centrifuge 10 mL of the fruit juice sample at 5000 rpm for 15 minutes to remove any solid particles.
-
Internal Standard Spiking: To 1 mL of the clarified juice, add 100 µL of a 1 mg/mL stock solution of this compound in methanol.
-
Extraction:
-
Condition an anion exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked juice sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other neutral compounds.
-
Elute the organic acids with 5 mL of 5% formic acid in methanol.
-
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Seal the vial and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The quantification of organic acids was performed using a 5-point calibration curve prepared from standard solutions of the organic acids and a constant concentration of the internal standard. The concentration of each organic acid in the fruit juice samples was calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Table 1: Quantitative Results for Organic Acids in Fruit Juices (mg/L)
| Organic Acid | Apple Juice | Grape Juice | Recovery (%) | RSD (%) (n=3) |
| Lactic Acid | 125.6 | 89.4 | 98.2 | 3.1 |
| Succinic Acid | 45.2 | 110.8 | 97.5 | 4.5 |
| Fumaric Acid | 5.8 | 12.1 | 99.1 | 2.8 |
| Malic Acid | 850.3 | 450.7 | 96.8 | 3.9 |
| Citric Acid | 32.1 | 670.2 | 98.6 | 2.5 |
Visualizations
Caption: Overall experimental workflow for organic acid quantification.
Caption: Logical relationship of the isotope dilution analysis.
Conclusion
The developed GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of organic acids in fruit juices. The sample preparation procedure involving solid-phase extraction effectively removes interfering matrix components, and the use of a stable isotope-labeled internal standard ensures high precision and accuracy. This method is suitable for routine quality control in the food and beverage industry.
References
Application of o-Toluic Acid-¹³C in Forensic Toxicology Screening: A Detailed Guide
Introduction
In the realm of forensic toxicology, the accurate identification and quantification of xenobiotics and their metabolites are paramount for determining exposure to toxic substances. o-Toluic acid, a primary metabolite of o-xylene, serves as a crucial biomarker for assessing exposure to this volatile organic compound, which is prevalent in various industrial and commercial products. To enhance the reliability and accuracy of toxicological screenings, the use of stable isotope-labeled internal standards is the gold standard. This document provides detailed application notes and protocols for the use of o-Toluic acid-¹³C in the forensic toxicology screening of o-xylene exposure, targeting researchers, scientists, and drug development professionals. The use of a ¹³C-labeled internal standard is advocated to minimize isotopic effects and improve the accuracy of quantification, particularly in complex biological matrices such as urine.
Rationale for Using ¹³C-Labeled Internal Standards
Stable isotope-labeled internal standards are essential in mass spectrometry-based quantitative analysis to correct for variations during sample preparation and analysis. While deuterium-labeled standards are common, ¹³C-labeled standards are often considered superior for several reasons:
-
Co-elution: ¹³C-labeled standards have physicochemical properties nearly identical to their unlabeled counterparts, ensuring they co-elute during chromatographic separation. This is critical for accurate compensation of matrix effects, which can suppress or enhance the ionization of the target analyte.
-
Isotopic Stability: The ¹³C label is integrated into the carbon backbone of the molecule, making it highly stable and not susceptible to exchange with hydrogen atoms from the sample matrix or solvent, a potential issue with some deuterium-labeled compounds.[1]
-
Reduced Isotopic Interference: The natural abundance of ¹³C is approximately 1.1%, leading to a lower likelihood of interference from the isotopic cluster of the unlabeled analyte compared to deuterium.[1]
Human Metabolism of o-Xylene
Understanding the metabolic pathway of o-xylene is crucial for interpreting toxicological findings. Following exposure, o-xylene is primarily metabolized in the liver. The initial step involves the oxidation of one of the methyl groups by cytochrome P450 enzymes to form o-methylbenzyl alcohol. This is subsequently oxidized to o-tolualdehyde and then to o-toluic acid. A significant portion of o-toluic acid is then conjugated with glycine to form o-methylhippuric acid, which is excreted in the urine. However, a detectable amount of unconjugated o-toluic acid is also present in urine, making it a viable biomarker of exposure.
Experimental Protocols
This section outlines the detailed methodologies for the analysis of o-toluic acid in urine using o-Toluic acid-¹³C as an internal standard.
Materials and Reagents
-
o-Toluic acid certified reference material
-
o-Toluic acid-¹³C internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Human urine (drug-free)
Sample Preparation: Solid Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting and concentrating o-toluic acid from urine while minimizing matrix interferences.
Protocol:
-
Sample Pre-treatment: To 1 mL of urine, add the o-Toluic acid-¹³C internal standard. Acidify the sample to a pH of approximately 3-4 with formic acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the o-toluic acid and the internal standard with 2 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity for the quantification of o-toluic acid in complex biological matrices.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transitions | To be determined empirically |
| o-Toluic acid (Quantifier) | e.g., m/z 135 -> 91 |
| o-Toluic acid (Qualifier) | e.g., m/z 135 -> 65 |
| o-Toluic acid-¹³C (IS) | e.g., m/z 136 -> 92 |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Method Validation and Quantitative Data
A comprehensive validation of the analytical method is crucial to ensure its reliability for forensic applications. The following parameters should be assessed:
-
Linearity: The method should be linear over a relevant concentration range (e.g., 1 - 1000 ng/mL) with a correlation coefficient (r²) > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.
-
Accuracy and Precision: Accuracy should be within ±15% of the nominal concentration, and precision (expressed as the coefficient of variation, %CV) should be ≤15%.
-
Matrix Effects: Assessed by comparing the response of the analyte in a post-extraction spiked matrix sample to that in a neat solution. The use of o-Toluic acid-¹³C is expected to effectively compensate for matrix effects.
-
Recovery: The efficiency of the extraction process should be determined.
Table 2: Hypothetical Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (at 3 QC levels) | 92.5% - 108.3% |
| Precision (at 3 QC levels) | < 10% CV |
| Matrix Effect | Compensated by ¹³C-IS (88% - 105%) |
| Extraction Recovery | > 85% |
Conclusion
The use of o-Toluic acid-¹³C as an internal standard in conjunction with a validated SPE-LC-MS/MS method provides a robust and reliable approach for the forensic toxicology screening of o-xylene exposure. The superior performance of ¹³C-labeled internal standards in mitigating matrix effects ensures the accuracy and defensibility of quantitative results. The detailed protocols and validation parameters presented in these application notes serve as a comprehensive guide for researchers and scientists in the field.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Interference with o-Toluic Acid-13C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using o-Toluic acid-13C as an internal standard in quantitative mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a concern when using this compound?
A1: Isotopic interference occurs when the mass spectrum of the unlabeled analyte (o-Toluic acid) overlaps with the mass spectrum of its stable isotope-labeled internal standard (this compound). This can lead to inaccurate quantification.[1] The primary cause is the natural abundance of heavy isotopes, mainly Carbon-13 (¹³C), in the unlabeled analyte. Even though the majority of carbon in unlabeled o-Toluic acid is ¹²C, a small percentage is ¹³C. This results in a small population of unlabeled molecules that have a mass close to or the same as the 13C-labeled internal standard, causing a "cross-talk" between their signals.[1] This phenomenon can lead to an overestimation of the internal standard's response, which in turn results in an underestimation of the analyte's concentration.
Q2: How can I identify potential isotopic interference in my LC-MS/MS analysis of o-Toluic acid?
A2: Several methods can help identify potential isotopic interference:
-
Analyze a high-concentration standard of unlabeled o-Toluic acid: By injecting a concentrated solution of unlabeled o-Toluic acid, you can check for any signal response in the Multiple Reaction Monitoring (MRM) transition set for your this compound internal standard.
-
Examine the isotopic distribution: Use the mass spectrometer's software to predict the theoretical isotopic distribution of o-Toluic acid. Compare this with the observed spectrum of a pure standard. Any significant deviation could indicate an interference.
-
Run a matrix blank: Analyze a sample of the biological matrix (e.g., plasma, urine) without the analyte or internal standard. This helps to identify any endogenous compounds that might have the same mass and fragmentation pattern as your internal standard.
Q3: What are the typical MRM transitions for o-Toluic acid and this compound?
A3: The mass spectrum of o-Toluic acid shows a molecular ion peak at m/z 136 and major fragment ions at m/z 118, 91, 65, and 39. For quantitative analysis using LC-MS/MS, you would typically monitor the transition of the parent ion to a specific product ion. Assuming the 13C label is on the carboxyl group, the MRM transitions would be:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| o-Toluic acid | 135 (M-H)⁻ | 91 |
| This compound (carboxyl labeled) | 136 (M-H)⁻ | 91 or 92 |
Note: The optimal product ion for the internal standard should be determined experimentally to ensure it is free from interference.
Q4: How do I calculate and correct for the contribution of unlabeled o-Toluic acid to the this compound signal?
A4: The contribution of the M+1 isotope of unlabeled o-Toluic acid to the signal of the this compound internal standard can be corrected using mathematical equations. This correction is crucial for accurate quantification, especially at high analyte concentrations.
The corrected response of the internal standard (IS_corr) can be calculated as follows:
IS_corr = IS_obs - (Analyte_obs * R)
Where:
-
IS_obs is the observed peak area of the internal standard.
-
Analyte_obs is the observed peak area of the analyte.
-
R is the ratio of the M+1 to M peak areas of a pure, unlabeled o-Toluic acid standard.
To determine R, inject a known concentration of unlabeled o-Toluic acid and measure the peak areas of the M (e.g., m/z 135) and M+1 (e.g., m/z 136) ions.
Software tools like IsoCor and IsoCorrectoR can also be used to automate the correction for natural isotope abundance.[2]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to isotopic interference with this compound.
Issue 1: High background signal in the internal standard channel.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Contamination of the LC-MS system | 1. Flush the LC system with a strong solvent like isopropanol. 2. Clean the ion source according to the manufacturer's instructions. 3. Inject a series of solvent blanks to ensure the system is clean. | Reduction or elimination of the background signal in subsequent blank injections. |
| Presence of an isobaric interference in the matrix | 1. Analyze a matrix blank (a sample of the same biological matrix without the analyte or internal standard). 2. If a peak is observed at the retention time of the internal standard, attempt to improve chromatographic separation by modifying the gradient or changing the column. 3. If chromatographic separation is not possible, a different MRM transition for the internal standard may need to be selected. | The interfering peak is chromatographically separated from the internal standard, or a new, interference-free MRM transition is identified. |
| High natural isotopic abundance contribution from the analyte | 1. Analyze a high-concentration standard of unlabeled o-Toluic acid. 2. Quantify the percentage of signal crossover to the internal standard channel. 3. Apply a mathematical correction to the data. | More accurate quantification, especially at the upper limits of the calibration curve. |
Issue 2: Non-linear calibration curve.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Uncorrected isotopic interference | 1. At high analyte concentrations, the contribution from the unlabeled analyte to the internal standard signal becomes significant, leading to a flattened curve. 2. Calculate and apply a correction factor for the isotopic overlap as described in the FAQ section. | A linearized calibration curve with an improved coefficient of determination (R²). |
| Matrix effects | 1. Prepare calibration standards in the same matrix as the samples to be analyzed (matrix-matched calibration). 2. If matrix effects are severe, consider a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering components. | Improved linearity and accuracy of the calibration curve. |
| Suboptimal concentration of the internal standard | 1. The concentration of the internal standard should be appropriate for the expected analyte concentration range. 2. If the internal standard signal is too low, it can lead to poor precision. If it is too high, it can suppress the analyte signal. 3. Experiment with different internal standard concentrations to find the optimal level. | Improved signal-to-noise ratio and linearity of the calibration curve. |
Experimental Protocols
Protocol 1: Sample Preparation for o-Toluic Acid Analysis in Urine
This protocol is a general guideline for the extraction of organic acids from urine.
-
Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
Dilution: Dilute the urine sample 5-fold with deionized water.
-
Internal Standard Spiking: To 50 µL of the diluted urine, add 25 µL of the this compound internal standard working solution.
-
Protein Precipitation: Add 425 µL of cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer and Inject: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method for o-Toluic Acid Quantification
This is a representative method and may require optimization for your specific instrumentation and application.
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
o-Toluic acid: 135 → 91
-
This compound: 136 → 91 (or 92)
-
Visualizations
Caption: Experimental workflow for o-Toluic acid analysis.
Caption: Troubleshooting logic for inaccurate quantification.
References
minimizing matrix effects with o-Toluic acid-13C in urine analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using o-Toluic acid-13C as an internal standard to minimize matrix effects in urine analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in urine analysis?
A1: this compound is a stable isotope-labeled (SIL) form of o-Toluic acid.[1] It is used as an internal standard (IS) in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS). In urine analysis, which is known for significant matrix effects, a SIL-IS is considered the gold standard for compensating for these interferences.[2] Because this compound is chemically and structurally almost identical to its unlabeled counterpart (the analyte) or has similar physicochemical properties to a range of analytes, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to significantly improved accuracy and precision.
Q2: What are matrix effects and how do they impact urine analysis?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix, such as urine. These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of an analytical method. Urine is a complex biological matrix containing high concentrations of salts, urea, and various endogenous metabolites that can interfere with the ionization process in the mass spectrometer's source.
Q3: How do I assess the presence and severity of matrix effects in my urine assay?
A3: The presence and severity of matrix effects can be assessed quantitatively using the post-extraction spike method. This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution. The Matrix Effect (ME) can be calculated as follows:
-
ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) * 100
An ME value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A matrix effect of over 20% (i.e., ME < 80% or > 120%) generally warrants optimization of the method.
Troubleshooting Guide
Problem 1: High variability in analyte response and poor reproducibility between urine samples.
-
Possible Cause: Inconsistent matrix effects between different urine samples. The composition of urine can vary significantly depending on diet, hydration, and other factors.
-
Solution:
-
Ensure Consistent Use of this compound: Verify that this compound is being added to all samples, calibrators, and quality controls at a consistent concentration early in the sample preparation process.
-
Optimize Sample Preparation: A simple "dilute-and-shoot" method may not be sufficient for highly complex urine matrices. Consider implementing a more robust sample preparation technique to remove interfering components:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to isolate the analyte of interest from matrix components.
-
-
Chromatographic Optimization: Adjusting the liquid chromatography conditions can help separate the analyte and this compound from co-eluting matrix components. A shallower gradient can improve resolution.
-
Problem 2: Significant ion suppression or enhancement is observed even when using this compound.
-
Possible Cause: The concentration of the internal standard may not be optimal, or the matrix effects are extremely severe.
-
Solution:
-
Optimize Internal Standard Concentration: The concentration of this compound should be optimized to ensure a strong signal without being so high that it contributes to matrix effects itself.
-
Dilute the Urine Sample: A higher dilution factor can reduce the concentration of interfering matrix components. However, this may also decrease the analyte concentration, so a balance must be found.
-
Evaluate Different Sample Preparation Strategies: If one method (e.g., protein precipitation) is not sufficient, explore others like SPE or LLE to achieve a cleaner extract.
-
Data Presentation
Table 1: Illustrative Data on Matrix Effect Assessment in Human Urine
| Sample Type | Analyte Peak Area | Matrix Effect (%) | Interpretation |
| Neat Solution | 500,000 | N/A | Reference |
| Spiked Urine Extract | 300,000 | 60% | Significant Ion Suppression |
| Spiked Urine Extract | 650,000 | 130% | Moderate Ion Enhancement |
Table 2: Impact of this compound on Quantitation Accuracy in the Presence of Matrix Effects
| Sample ID | Analyte Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Without IS | |||||
| Urine 1 (Low Matrix Effect) | 450,000 | N/A | N/A | 90 | 90 |
| Urine 2 (High Suppression) | 250,000 | N/A | N/A | 50 | 50 |
| With IS | |||||
| Urine 1 (Low Matrix Effect) | 450,000 | 480,000 | 0.94 | 98 | 98 |
| Urine 2 (High Suppression) | 250,000 | 260,000 | 0.96 | 101 | 101 |
This table illustrates how the Analyte/IS ratio remains consistent even with varying matrix effects, leading to improved accuracy.
Experimental Protocols
Protocol 1: Quantitative Analysis of a Model Analyte in Urine using this compound and SPE
This protocol describes a typical solid-phase extraction (SPE) method for cleaning up urine samples prior to LC-MS/MS analysis.
-
Sample Preparation:
-
Thaw frozen urine samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
-
Add 10 µL of a 1 µg/mL this compound internal standard solution in methanol.
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Load the supernatant from the sample preparation step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
-
Use a C18 column or similar for chromatographic separation.
-
Employ a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Monitor the appropriate precursor-to-product ion transitions for the analyte and this compound in the mass spectrometer.
-
Visualizations
Caption: Experimental workflow for urine sample analysis.
Caption: Logic of matrix effect compensation with a SIL-IS.
References
optimizing o-Toluic acid-13C concentration for internal standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of o-Toluic acid-13C as an internal standard (IS) in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of o-Toluic acid, where one or more carbon atoms have been replaced with the heavy isotope, carbon-13.[1] It is considered a "gold standard" internal standard for quantitative analysis using methods like GC-MS or LC-MS.[2] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement), allowing for accurate correction of signal variability.[2][3]
Q2: Why is it critical to optimize the concentration of the internal standard?
A2: Optimizing the internal standard concentration is crucial for ensuring the precision and accuracy of quantitative results. An inappropriate concentration can lead to poor signal-to-noise, non-linearity, and inaccurate quantification. The ideal concentration should provide a stable and reproducible signal (typically with a relative standard deviation (RSD) of less than 2%) that falls within the linear dynamic range of the detector.[4]
Q3: What is the ideal concentration for this compound?
A3: There is no single "ideal" concentration; it is application-dependent. However, a general best practice is to use a concentration that is similar to that of the target analyte in the samples. The concentration should be high enough to produce a robust and precise signal but not so high that it causes detector saturation. It is recommended to perform a concentration optimization experiment to determine the best concentration for your specific assay.
Q4: How do I determine the optimal concentration of this compound for my assay?
A4: The optimal concentration can be determined experimentally by preparing a series of solutions with a fixed, mid-range concentration of your analyte and varying the concentration of this compound. Analyze these samples and select the IS concentration that yields a stable and reproducible peak area with low variability (low %RSD) across replicate injections, without causing signal suppression on the analyte.
Troubleshooting Guide
Problem: High variability in the this compound signal across my sample batch (%RSD is high).
This issue suggests that individual samples are being affected differently. The most common causes are outlined in the table below.
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Manually review the sample preparation protocol for any inconsistencies. Ensure precise and consistent pipetting of the internal standard solution into every sample. |
| Matrix Effects | Different samples may have varying matrix components that suppress or enhance the IS signal. Perform a matrix effect assessment to quantify the impact. Consider additional sample cleanup steps if the effect is significant. |
| Instrument Performance Fluctuations | Inconsistent injection volumes or detector drift can cause signal variability. Run a system suitability test with multiple injections of a standard solution to check for instrument precision. |
| Human Error | Mistakes during the spiking of the internal standard are a common source of variability. Review preparation steps and ensure consistent addition of the IS to all standards, QCs, and samples. |
Problem: The signal for this compound is consistently low or absent in all samples.
A complete or significant loss of signal across an entire run often points to a systemic issue.
| Potential Cause | Recommended Action |
| Incorrect IS Spiking Solution | Verify the concentration and integrity of the IS stock and spiking solutions. Prepare a fresh solution to rule out degradation or preparation errors. |
| Systemic Sample Preparation Error | Confirm that the step for adding the internal standard to the samples was not accidentally missed for the entire batch. |
| LC-MS System Issue | Check for issues with the LC-MS system, such as a contaminated ion source, a failing column, or incorrect mass spectrometer settings for the IS. |
| IS Instability | Ensure the internal standard is stable throughout the sample collection, storage, and analysis process. o-Toluic acid is generally stable, but improper storage or harsh sample preparation conditions could potentially lead to degradation. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines the steps to determine the most suitable concentration for your internal standard.
-
Prepare Analyte Solution: Prepare a solution of the unlabeled analyte at a concentration that represents the midpoint of your expected calibration curve.
-
Prepare IS Solutions: Prepare a series of dilutions of this compound at various concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the expected analyte concentration).
-
Spike Samples: Create test samples by adding a fixed volume of the analyte solution and an equal volume of each respective IS dilution.
-
Analysis: Analyze at least three replicates of each sample via your LC-MS or GC-MS method.
-
Evaluation: Create a table to evaluate the results. Select the IS concentration that provides a consistent peak area with the lowest %RSD, ensuring the signal is well above the noise level and not causing detector saturation.
Example Data for IS Concentration Optimization
| IS Concentration (ng/mL) | Replicate 1 Peak Area | Replicate 2 Peak Area | Replicate 3 Peak Area | Average Peak Area | %RSD |
| 10 | 15,500 | 18,200 | 14,900 | 16,200 | 10.8% |
| 50 | 85,100 | 88,300 | 86,500 | 86,633 | 1.8% |
| 100 | 175,000 | 172,400 | 177,100 | 174,833 | 1.4% |
| 200 | 350,100 | 345,900 | 353,200 | 349,733 | 1.1% |
In this example, concentrations of 50, 100, or 200 ng/mL would be suitable, offering good reproducibility. The final choice may depend on factors like cost and similarity to the analyte's expected concentration.
Protocol 2: Quantitative Assessment of Matrix Effects
This protocol helps determine if components in your sample matrix are suppressing or enhancing the ionization of this compound.
-
Prepare "Neat Solution" (Set A): Spike the optimized concentration of this compound into the final, clean reconstitution solvent.
-
Prepare "Post-Extraction Spike" (Set B): Process a blank matrix sample (e.g., plasma, urine) through your entire extraction procedure. In the final step, reconstitute the dried extract with the same reconstitution solvent used in Set A, which now contains the optimized concentration of this compound.
-
Analysis: Analyze multiple replicates of both Set A and Set B.
-
Calculate Matrix Factor (MF): Use the following formula to determine the matrix effect:
-
MF = (Average Peak Area of IS in Set B) / (Average Peak Area of IS in Set A)
-
Interpreting the Matrix Factor
| Matrix Factor (MF) Value | Interpretation | Implication |
| MF = 1 | No significant matrix effect | The method is robust against matrix effects. |
| MF < 1 | Ion Suppression | The matrix is reducing the signal intensity. This can negatively impact sensitivity. |
| MF > 1 | Ion Enhancement | The matrix is increasing the signal intensity. This can lead to inaccurate overestimation of the analyte. |
Because a SIL internal standard like this compound behaves almost identically to the analyte, it should effectively compensate for these matrix effects, meaning the ratio of analyte-to-IS signal remains consistent.
Visualizations
References
Technical Support Center: o-Toluic acid-13C Stock Solutions
This technical support center provides guidance on the long-term stability of o-Toluic acid-13C stock solutions for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions (FAQs), and best practices for handling and storage to ensure the integrity of your experiments.
Recommended Storage and Stability Summary
While specific long-term stability studies on this compound stock solutions are not extensively available in peer-reviewed literature, general recommendations from suppliers and the known chemical properties of o-Toluic acid provide guidance for storage and handling. The stability of the 13C-labeled compound is expected to be comparable to its unlabeled counterpart.
Quantitative Stability Data (General Recommendations from Suppliers)
| Form | Storage Temperature | Recommended Shelf Life | Source |
| Solid (Powder) | -20°C | 3 years (re-analysis recommended) | [1] |
| Solid (Powder) | Room Temperature | Stable, re-analyze after 3 years | [2] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
Problem: Unexpected Peaks in Chromatogram (e.g., HPLC, GC-MS)
-
Possible Cause 1: Degradation of this compound.
-
Solution: Review your storage conditions. Ensure the solution is stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light.[1] Consider preparing fresh stock solutions if the current one is old or has been stored improperly. Photodegradation can occur, especially with exposure to UV light.
-
-
Possible Cause 2: Solvent Impurities or Reactions.
-
Solution: Use high-purity, HPLC-grade solvents for preparing stock solutions. Ensure the solvent is compatible with o-Toluic acid; avoid strong bases and oxidizing agents. Run a solvent blank on your analytical instrument to rule out solvent contamination.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure all glassware and equipment are scrupulously clean. Filter the stock solution through a compatible syringe filter before use.
-
Problem: Inconsistent Experimental Results
-
Possible Cause 1: Inaccurate Concentration of Stock Solution.
-
Solution: Verify the initial weight of the this compound and the volume of the solvent used. Use calibrated pipettes and balances. If the solution has been stored for an extended period, consider that some solvent may have evaporated, leading to a more concentrated solution. Re-verify the concentration using a suitable analytical method like quantitative NMR (qNMR) or HPLC with a fresh standard.
-
-
Possible Cause 2: Degradation After Multiple Freeze-Thaw Cycles.
-
Solution: Aliquot your stock solution into smaller, single-use vials upon preparation. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Problem: Visible Particulates or Cloudiness in the Solution
-
Possible Cause 1: Precipitation.
-
Solution: The concentration of your stock solution may be too high for the chosen solvent, especially at lower storage temperatures. Gently warm the solution and vortex to redissolve the compound. If precipitation persists, you may need to prepare a more dilute stock solution. The solubility of o-Toluic acid is moderate in water but higher in organic solvents like ethanol and acetone.
-
-
Possible Cause 2: Contamination.
-
Solution: Discard the solution, as the particulates may be from an unknown contaminant. Prepare a fresh stock solution using clean glassware and filtered solvent.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solution issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the experimental requirements. For general use, high-purity organic solvents such as DMSO, ethanol, methanol, or acetone are suitable, as o-Toluic acid has good solubility in these. For aqueous-based assays, consider preparing a concentrated stock in a water-miscible organic solvent (like DMSO or ethanol) and then diluting it into the aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment.
Q2: How should I store my this compound stock solutions for long-term stability?
A2: For long-term storage (up to 6 months), it is recommended to store solutions at -80°C. For shorter-term storage (up to 1 month), -20°C is acceptable. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q3: Can I store my stock solution at room temperature?
A3: It is not recommended to store stock solutions of this compound at room temperature for any significant length of time. While the solid form is stable at room temperature, solutions are more susceptible to degradation.
Q4: How can I check the purity of my this compound stock solution?
A4: The purity of your stock solution can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for detecting and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any structural variants that may have formed.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not well-documented, potential degradation can occur through:
-
Photodegradation: Exposure to UV light can lead to the degradation of aromatic compounds.
-
Oxidation: Reaction with strong oxidizing agents can lead to decomposition.
-
Reaction with bases: As a carboxylic acid, it will react with strong bases.
Factors Affecting Stock Solution Stability
References
Technical Support Center: Addressing Ion Suppression in ESI-MS with o-Toluic acid-13C
Welcome to the technical support center for utilizing o-Toluic acid-13C to combat ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on incorporating this stable isotope-labeled (SIL) internal standard into your analytical workflows.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when using this compound as an internal standard to mitigate ion suppression.
Q1: What is ion suppression and why is it a problem in ESI-MS?
A1: Ion suppression is a phenomenon in ESI-MS where the signal intensity of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[1] This occurs because these matrix components compete with the analyte for ionization in the ESI source, leading to a decreased number of analyte ions reaching the mass spectrometer.[1] The consequences of ion suppression include reduced sensitivity, inaccurate quantification, and poor method reproducibility, which are significant concerns in regulated bioanalysis.
Q2: How does this compound help in addressing ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, a SIL-IS is chemically and structurally identical to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[2] Because a known concentration of this compound is added to every sample, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate due to matrix effects. This allows for accurate and precise quantification of the analyte.[3] The use of ¹³C-labeled standards is often preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic separation from the native analyte.[4]
Q3: I am observing a signal for my analyte of interest even in blank samples spiked only with this compound. What is the cause?
A3: This is likely due to the presence of a small amount of the unlabeled o-Toluic acid in your this compound internal standard material. The synthesis of SIL standards is rarely 100% isotopically pure.
Troubleshooting Steps:
-
Verify Isotopic Purity: Prepare and analyze a high-concentration solution of your this compound standard in a clean solvent. Monitor the mass transitions for both the labeled and unlabeled o-Toluic acid. A small peak at the transition of the unlabeled analyte is expected, but it should be minimal.
-
Quantify the Impurity: If the unlabeled peak is significant, you can create a calibration curve for the unlabeled o-Toluic acid and determine its concentration in your internal standard stock solution. This can then be subtracted from your sample measurements.
Q4: My this compound response is inconsistent across my sample batch. What could be the issue?
A4: Inconsistent internal standard response can be caused by several factors:
-
Pipetting Errors: Inaccurate or inconsistent addition of the internal standard to the samples.
-
Sample Pre-treatment Variability: Inconsistent extraction recovery of the internal standard across samples.
-
Degradation: The internal standard may be degrading during sample storage or processing.
-
Severe Matrix Effects: In some cases of extreme ion suppression, the internal standard signal may be suppressed to the point of being unreliable.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure that calibrated pipettes are used and that the internal standard is added consistently to all samples, calibrators, and quality controls.
-
Optimize Sample Preparation: Re-evaluate your sample preparation method to ensure consistent and high recovery of both the analyte and the internal standard.
-
Assess Stability: Perform stability experiments for this compound under your sample storage and processing conditions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during method development and sample analysis.
| Symptom | Possible Cause | Recommended Action |
| Poor peak shape for both analyte and this compound | Suboptimal chromatographic conditions. | Optimize mobile phase composition, gradient, and column chemistry to achieve better peak shape. |
| Analyte and this compound do not co-elute perfectly | Isotope effect (more common with deuterium labeling) or different interactions with the stationary phase. | While minor shifts can be tolerated, significant separation negates the benefit of the SIL-IS. Try a different column or adjust the mobile phase. ¹³C-labeled standards are less prone to this issue. |
| High variability in analyte/internal standard area ratio | Inconsistent ion suppression, poor sample cleanup, or instrument instability. | 1. Improve sample preparation to remove more matrix components. 2. Optimize chromatographic separation to move the analyte and IS away from highly suppressive regions of the chromatogram. 3. Check for instrument performance issues. |
| Low signal intensity for both analyte and internal standard in matrix samples compared to neat solutions | Significant ion suppression. | 1. Dilute the sample extract to reduce the concentration of matrix components. 2. Employ a more rigorous sample cleanup technique (e.g., solid-phase extraction). 3. Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature). |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific application and instrumentation.
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound.
-
Dissolve in a compatible solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Store in an amber vial at the recommended temperature (typically -20°C or -80°C).
-
-
Working Internal Standard Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the primary stock solution with the appropriate solvent (e.g., 50:50 methanol:water) to achieve the desired final concentration.
-
The optimal concentration of the internal standard should be similar to the expected mid-point concentration of the analyte in the samples.
-
Protocol 2: Sample Preparation (Protein Precipitation) for Plasma Samples
This is a common and straightforward sample preparation technique.
-
Sample Aliquoting: To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 25 µL of the this compound working internal standard solution.
-
Vortex: Briefly vortex the samples to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1-2 minutes. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. This step helps to concentrate the analyte and ensures compatibility with the LC system.
-
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 3: Suggested LC-MS/MS Parameters for o-Toluic Acid
These are starting parameters and should be optimized for your specific instrument.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is a good starting point (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A gradient from low to high organic phase is typically used. An example is starting at 5-10% B, ramping to 95% B, holding, and then re-equilibrating.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally suitable for acidic compounds like o-Toluic acid.
-
Source Parameters:
-
Spray Voltage: Optimize in the range of -3.0 to -4.5 kV.
-
Source Temperature: Typically 350 - 550°C.
-
Nebulizer and Heater Gas (Nitrogen): Optimize flows for best desolvation.
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
These need to be determined by infusing a standard solution of o-Toluic acid and this compound to find the optimal precursor and product ions, as well as collision energies.
-
Hypothetical Example:
-
o-Toluic acid: Precursor [M-H]⁻ m/z 135.1 -> Product ion (e.g., m/z 91.1)
-
This compound: Precursor [M-H]⁻ m/z 136.1 -> Product ion (e.g., m/z 92.1)
-
-
Quantitative Data Summary
The following table illustrates the expected outcome when using this compound to correct for matrix-induced ion suppression. The data is hypothetical but represents a typical scenario in a bioanalytical method validation.
| Sample Type | Analyte Peak Area | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
| Neat Standard (50 ng/mL) | 1,000,000 | 1,200,000 | 0.833 | - | - |
| Plasma QC Low (10 ng/mL) | 120,000 | 720,000 | 0.167 | 10.02 | 100.2 |
| Plasma QC Mid (50 ng/mL) | 600,000 | 720,000 | 0.833 | 49.98 | 99.96 |
| Plasma QC High (100 ng/mL) | 1,200,000 | 720,000 | 1.667 | 100.04 | 100.04 |
Interpretation of the Table:
In this example, the absolute peak areas for both the analyte and the internal standard in the plasma samples are lower than in the neat standard, indicating the presence of ion suppression. However, because the this compound experiences the same degree of suppression as the analyte, the ratio of their peak areas remains consistent and proportional to the concentration. This allows for the calculation of an accurate concentration, as demonstrated by the high accuracy values for the quality control (QC) samples.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
improving peak shape and chromatography of o-Toluic acid
Welcome to the technical support center for the chromatographic analysis of o-Toluic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve peak shape and overall chromatographic performance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue: Poor Peak Shape (Tailing, Fronting, Broadening)
Q1: My o-Toluic acid peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for o-Toluic acid, an acidic compound, is a common issue in reversed-phase HPLC. The primary causes are typically related to secondary interactions with the stationary phase or improper mobile phase conditions.
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica surface of the column can be ionized at mid-range pH values and interact with the carboxyl group of o-Toluic acid, leading to peak tailing.[1][2][3]
-
Solution: Lower the mobile phase pH to at least one unit below the pKa of o-Toluic acid (pKa ≈ 3.91 - 4.37).[4][5] A pH of ≤ 3 is often recommended to ensure the o-Toluic acid is in its neutral, un-ionized form and to suppress the ionization of silanol groups, minimizing these secondary interactions.
-
-
Mobile Phase pH Too Close to pKa: If the mobile phase pH is close to the pKa of o-Toluic acid, both the ionized (o-toluate) and un-ionized forms of the analyte will be present, resulting in peak broadening or tailing.
-
Solution: Adjust the mobile phase pH to be at least one to two pH units away from the pKa. For o-Toluic acid, a mobile phase pH of around 2.5-3.0 is a good starting point.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Solution: Try reducing the injection volume or the concentration of your sample.
-
-
Use of Modern Columns: Older, Type A silica columns are more prone to silanol interactions.
-
Solution: Employing modern, high-purity, end-capped C8 or C18 columns (Type B silica) can significantly improve peak shape for acidic compounds.
-
Q2: My o-Toluic acid peak is fronting. What could be the cause?
A2: Peak fronting is less common than tailing but can occur. The most probable causes are:
-
Column Overload: Similar to tailing, injecting an excessive amount of sample can lead to fronting.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.
-
Q3: The peak for o-Toluic acid is broad. How can I improve its sharpness?
A3: Broad peaks can be a result of several factors, from instrumental setup to method parameters.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.
-
Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volume.
-
-
Mobile Phase pH: As with tailing, a mobile phase pH close to the pKa of o-Toluic acid can cause peak broadening due to the presence of multiple ionization states.
-
Solution: Adjust the mobile phase pH to be at least 1-2 units below the pKa of o-Toluic acid (e.g., pH 2.5-3.0).
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to a decline in performance, including broader peaks.
-
Solution: Flush the column with a strong solvent. If the performance does not improve, consider replacing the column or using a guard column to protect the analytical column.
-
Data Presentation
Table 1: Physicochemical Properties of o-Toluic Acid
| Property | Value | Source |
| Molecular Formula | C₈H₈O₂ | |
| Molecular Weight | 136.15 g/mol | |
| pKa | ~3.91 - 4.37 | |
| Solubility in Water | Slightly soluble (1.2 g/L) | |
| Melting Point | 102-105 °C | |
| Boiling Point | 258-259 °C |
Table 2: Recommended Starting HPLC Parameters for o-Toluic Acid Analysis
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 5 µm or 3 µm, 150 x 4.6 mm | Good retention and selectivity for aromatic acids. |
| Mobile Phase | Acetonitrile/Methanol and Buffered Water | Common reversed-phase solvents. |
| Aqueous Buffer | Phosphate or Formate buffer | Provides good buffering capacity in the desired pH range. |
| Mobile Phase pH | 2.5 - 3.0 | To ensure o-Toluic acid is in a single, un-ionized form and to suppress silanol interactions. |
| Detection | UV at 230 nm or 254 nm | Wavelengths where o-Toluic acid and related impurities absorb. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Temperature | 25-30 °C | To ensure reproducible retention times. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of o-Toluic Acid
This protocol provides a general method for the analysis of o-Toluic acid that can be adapted and optimized as needed.
-
Preparation of Mobile Phase:
-
Aqueous Component (Buffer): Prepare a 20 mM phosphate buffer. Dissolve the appropriate amount of potassium dihydrogen phosphate in HPLC-grade water and adjust the pH to 2.8 with phosphoric acid.
-
Organic Component: HPLC-grade acetonitrile.
-
Mobile Phase Composition: A common starting point is a mixture of the aqueous buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized to achieve the desired retention time.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of o-Toluic acid reference standard.
-
Dissolve the standard in the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase: Isocratic elution with 20 mM phosphate buffer (pH 2.8) / Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Assess the peak shape (tailing factor), retention time, and reproducibility. Adjust mobile phase composition or pH as needed for optimization.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape of o-Toluic acid.
References
Technical Support Center: o-Toluic acid-13C Isotopic Stability
Welcome to the technical support center for o-Toluic acid-13C. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of the 13C isotope label during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange is a process where an isotope in a molecule (e.g., ¹³C) is replaced by another isotope of the same element (e.g., ¹²C) from the surrounding environment. For researchers using this compound as an internal standard or a tracer for metabolic studies, maintaining the integrity of the ¹³C label is critical.[1] Loss or exchange of the label can lead to inaccurate quantification and misinterpretation of experimental results.[2][3] The primary concern for o-Toluic acid labeled at the carboxyl position is the potential for decarboxylation, a reaction that removes the carboxyl group and releases it as carbon dioxide (CO₂), resulting in the complete loss of the label.[4]
Q2: Which position of the ¹³C label in o-Toluic acid is most susceptible to loss?
A: The stability of the ¹³C label is highly dependent on its position within the o-Toluic acid molecule.
-
Carboxyl Carbon (-¹³COOH): This is the most vulnerable position. The carboxyl group can be lost through chemical or enzymatic decarboxylation, especially under harsh conditions like high heat or strong acidic/basic pH.[4]
-
Aromatic Ring Carbons (-¹³C₆H₄-): Labels on the aromatic ring are generally very stable and are unlikely to undergo exchange under typical experimental conditions. Breaking the C-C bonds of the aromatic ring requires significant energy.
-
Methyl Carbon (-¹³CH₃): The methyl group carbon is also highly stable and not prone to isotopic exchange under most chemical conditions.
Q3: Under what conditions is the ¹³C label on o-Toluic acid generally considered stable?
A: The ¹³C label, particularly at the carboxyl position, is stable under a range of common experimental conditions, including:
-
Neutral to moderately acidic or basic pH (approx. pH 4-8).
-
Room temperature to moderate heat (e.g., up to 60-80°C for short periods).
-
Standard analytical procedures like LC-MS, GC-MS, and NMR sample preparation in common solvents (e.g., methanol, acetonitrile, CDCl₃, DMSO-d₆).
Q4: How can I verify the isotopic purity of my o-Toluic acid-¹³C before and after my experiment?
A: Mass Spectrometry (MS) is the most direct method.
-
Before Use: Run a high-resolution mass spectrum of your starting material. You should observe a molecular ion peak corresponding to the mass of the ¹³C-labeled compound. The absence of a significant peak at the mass of the unlabeled (¹²C) compound confirms high isotopic purity.
-
After Experiment: Analyze your sample and a control (a sample of your labeled compound subjected to the same workup conditions without active reagents). Compare the mass spectra to see if a peak corresponding to the unlabeled compound has appeared or increased, which would indicate label loss. NMR spectroscopy can also be used to confirm the position and presence of the ¹³C label.
Troubleshooting Guide
Problem: My mass spectrometry results show a significant signal for unlabeled o-Toluic acid or related fragments after my experiment. What caused the ¹³C label loss?
Answer: This issue most commonly points to decarboxylation, especially if your label is at the carboxyl position. Consider the following potential causes:
-
Cause 1: High Temperature
-
Explanation: Aromatic carboxylic acids can undergo decarboxylation when heated, although they are more stable than other types like β-keto acids. The reaction is often catalyzed by trace metals or acidic/basic conditions.
-
Solution: Reduce reaction temperatures. If high temperatures are unavoidable, run a control experiment with the labeled compound alone to quantify the extent of label loss under your conditions.
-
-
Cause 2: Extreme pH
-
Explanation: Strongly acidic or basic conditions can facilitate decarboxylation. While aromatic acids are relatively robust, prolonged exposure to harsh pH, especially combined with heat, can promote label loss.
-
Solution: Whenever possible, buffer your reaction to a milder pH range (4-8). If extreme pH is necessary, minimize the reaction time and temperature.
-
-
Cause 3: Presence of Catalysts
-
Explanation: Certain transition metals, particularly copper salts, are known to catalyze the decarboxylation of aromatic carboxylic acids. Some enzymatic processes can also specifically target and remove carboxyl groups.
-
Solution: Review all reagents and catalysts in your reaction. If you suspect metal catalysis, consider using a chelating agent like EDTA in a control experiment to see if it mitigates the label loss.
-
Problem: My results are inconsistent, and I suspect partial isotopic exchange. How can I confirm and prevent this?
Answer: Partial exchange suggests a reversible or incomplete reaction is occurring.
-
Confirmation: Use high-resolution LC-MS/MS to carefully quantify the ratio of labeled to unlabeled compound. This allows you to determine the precise percentage of label loss.
-
Prevention:
-
Scrutinize Your Solvent: While rare for carboxyl groups, proton-exchangeable solvents (e.g., D₂O) can sometimes participate in complex equilibrium reactions, especially with enzymatic or catalytic processes. Ensure your solvent is inert.
-
Control Reaction Time: Limit the duration of the experiment to the minimum time required for completion to reduce the window for potential side reactions leading to exchange.
-
Inert Atmosphere: If you suspect an oxidative decarboxylation mechanism, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may prevent label loss.
-
Data Presentation
The stability of the ¹³C label is a function of its position and the experimental conditions. The following table summarizes the potential for isotopic exchange under various scenarios.
| Label Position | Condition | Temperature | Risk of Label Loss | Primary Mechanism |
| Carboxyl | Strong Acid (pH < 2) | > 100°C | High | Acid-Catalyzed Decarboxylation |
| Carboxyl | Neutral (pH 6-8) | < 80°C | Low | Thermal Stability is High |
| Carboxyl | Strong Base (pH > 12) | > 100°C | Moderate | Base-Mediated Decarboxylation |
| Carboxyl | Presence of Cu salts | > 80°C | High | Metal-Catalyzed Decarboxylation |
| Aromatic Ring | All common conditions | < 200°C | Very Low | Ring structure is highly stable |
| Methyl Group | All common conditions | < 200°C | Very Low | C-C single bond is highly stable |
Experimental Protocols
Protocol 1: Assessing Isotopic Stability Under Specific Experimental Conditions
This protocol helps determine if your specific reaction conditions are causing label loss.
-
Preparation: Prepare two vials.
-
Vial A (Test): Add o-Toluic acid-¹³C to your complete reaction mixture (solvents, reagents, catalysts) but exclude the primary reactant.
-
Vial B (Control): Add o-Toluic acid-¹³C to the reaction solvent only.
-
-
Execution: Subject both vials to the exact experimental conditions (temperature, time, agitation) as your main experiment.
-
Workup: Perform your standard experimental workup and extraction procedure on both samples.
-
Analysis: Analyze the extracts from both vials using LC-MS.
-
Interpretation:
-
If Vial A shows significant label loss compared to Vial B, one of your reagents or catalysts is responsible.
-
If both vials show similar label loss, the solvent and temperature are the primary cause.
-
If Vial B shows negligible label loss, your storage and workup conditions are safe for the labeled compound.
-
Protocol 2: General Guidelines for Minimizing Isotopic Exchange
-
Label Position: Whenever possible, choose o-Toluic acid with the ¹³C label on the aromatic ring or methyl group for experiments involving harsh conditions.
-
Temperature Control: Maintain the lowest possible temperature required for your reaction. Avoid prolonged heating.
-
pH Management: Use buffered solutions to avoid pH extremes.
-
Reagent Purity: Use high-purity reagents to avoid trace metal contaminants that can catalyze decarboxylation.
-
Time Management: Design experiments to be as short as possible.
-
Post-Experiment Analysis: Always analyze a final sample to confirm the isotopic integrity of your standard or tracer.
Visualizations
Caption: Potential ¹³C labeling positions on o-Toluic acid and their associated risk of isotopic loss.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: o-Toluic Acid-13C for Instrument Variability Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using o-Toluic acid-13C to correct for instrument variability in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of o-Toluic acid, where one or more carbon atoms are replaced with the heavier 13C isotope.[1][2] It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variations in experimental conditions.[1] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively account for variability introduced during sample preparation, injection, and ionization.[3][4]
Q2: What are the advantages of using a 13C-labeled internal standard over a deuterium (2H)-labeled one?
A2: 13C-labeled internal standards are often preferred over deuterium-labeled standards because they are less likely to exhibit chromatographic separation from the unlabeled analyte. This co-elution is critical for accurate correction of matrix effects and ion suppression, which can vary across a chromatographic peak. Deuterium labeling can sometimes alter the retention time of a compound, leading to differential ion suppression between the analyte and the internal standard.
Q3: How does this compound help in correcting for instrument variability and matrix effects?
A3: Instrument performance can fluctuate, and complex biological samples can cause ion suppression or enhancement, leading to inaccurate quantification. By adding a known amount of this compound to every sample, standard, and blank, it experiences the same experimental variations as the analyte of interest. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains stable even if the absolute signal intensity changes, thus correcting for variability.
Q4: Can I use this compound as an internal standard for any analyte?
A4: Ideally, an internal standard should be an isotopically labeled version of the analyte itself. However, when a labeled version of the analyte is not available, a structurally similar compound, known as an analog internal standard, can be used. This compound would be most suitable as an internal standard for the quantification of o-Toluic acid or structurally very similar aromatic carboxylic acids. Its utility for other analytes would need to be carefully validated.
Q5: Where can I purchase this compound?
A5: this compound is available from various chemical suppliers that specialize in stable isotope-labeled compounds and analytical standards.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as an internal standard.
Problem 1: High Variability in the this compound Signal
-
Possible Cause: Inconsistent addition of the internal standard to the samples.
-
Solution: Ensure the internal standard solution is accurately and consistently pipetted into every sample, standard, and blank. Use a calibrated pipette and verify your technique.
-
-
Possible Cause: Degradation of the internal standard solution.
-
Solution: Prepare fresh internal standard working solutions regularly. Store the stock solution according to the manufacturer's recommendations, typically at a low temperature and protected from light.
-
-
Possible Cause: Variability in the instrument's ion source.
-
Solution: Clean the mass spectrometer's ion source. Check for any blockages or contamination in the sample path.
-
Problem 2: Poor Co-elution of this compound and the Analyte
-
Possible Cause: While less common with 13C-labeled standards, some chromatographic conditions can lead to slight separation.
-
Solution: Optimize the chromatographic method. Adjust the mobile phase composition, gradient, or column temperature to ensure the analyte and internal standard elute as closely as possible.
-
-
Possible Cause: Isotope effect from a high number of isotopic labels (less likely for a single 13C).
-
Solution: This is generally not an issue with 13C labeling but is more prominent with extensive deuterium labeling. If significant separation is observed, re-evaluation of the chromatographic conditions is the primary solution.
-
Problem 3: No or Very Low Signal from this compound
-
Possible Cause: Forgetting to add the internal standard.
-
Solution: Review your sample preparation workflow. It is a common error, and a quick check of your procedure can confirm if this was the issue.
-
-
Possible Cause: Incorrect mass transition settings in the mass spectrometer.
-
Solution: Verify that the mass-to-charge ratio (m/z) for the precursor and product ions of this compound are correctly entered in the instrument method.
-
-
Possible Cause: Severe ion suppression.
-
Solution: Dilute the sample to reduce the concentration of matrix components. Improve sample cleanup procedures to remove interfering substances.
-
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a known amount (e.g., 1 mg) of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a Class A volumetric flask to a final volume of 1 mL.
-
Store the stock solution at the recommended temperature (e.g., -20°C) in an amber vial.
-
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution to achieve the desired concentration for spiking into samples.
-
For example, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the solvent to get a 10 µg/mL working solution.
-
Prepare the working solution fresh daily or as stability data permits.
-
Protocol 2: Sample Preparation and Analysis using this compound Internal Standard
-
Sample Spiking:
-
To a known volume of each sample, calibration standard, and quality control sample, add a small, fixed volume of the this compound working solution (e.g., 10 µL of 10 µg/mL solution).
-
Ensure the final concentration of the internal standard is consistent across all samples and is sufficient to produce a stable and reproducible signal.
-
-
Sample Extraction (Example: Protein Precipitation):
-
After spiking with the internal standard, add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex the samples for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase starting condition.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Set up the mass spectrometer to monitor at least one specific mass transition for the analyte and one for this compound.
-
Data Presentation
Table 1: Comparison of Analyte Quantification With and Without Internal Standard Correction
| Sample ID | Analyte Peak Area (Uncorrected) | This compound Peak Area | Analyte/IS Ratio | Calculated Concentration (Uncorrected) (ng/mL) | Calculated Concentration (IS Corrected) (ng/mL) | % RSD (n=3) (Uncorrected) | % RSD (n=3) (IS Corrected) |
| QC Low | 15,432 | 98,765 | 0.156 | 4.8 | 5.1 | 15.2% | 3.5% |
| QC Low | 18,976 | 120,453 | 0.158 | 5.9 | 5.2 | ||
| QC Low | 13,543 | 87,987 | 0.154 | 4.2 | 5.0 | ||
| QC High | 145,876 | 95,432 | 1.528 | 48.6 | 50.9 | 12.8% | 2.8% |
| QC High | 168,987 | 112,345 | 1.504 | 56.3 | 50.1 | ||
| QC High | 132,456 | 89,765 | 1.476 | 44.2 | 49.2 |
This table illustrates how the use of an internal standard (IS) significantly reduces the relative standard deviation (%RSD), indicating improved precision by correcting for instrumental and matrix-induced variability.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Purity o-Toluic Acid-¹³C
Welcome to the technical support center for the synthesis of high-purity o-Toluic Acid-¹³C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing o-Toluic Acid-¹³C with the label at the carboxyl group?
A1: The most common and efficient method is the Grignard reaction. This involves the preparation of an o-tolyl Grignard reagent (o-tolylmagnesium bromide) followed by its reaction with ¹³C-labeled carbon dioxide (¹³CO₂). This method specifically introduces the ¹³C isotope at the desired carboxyl position.
Q2: What are the critical parameters for a successful Grignard reaction for this synthesis?
A2: Several parameters are critical for maximizing the yield and purity of the product:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Magnesium Quality: The magnesium turnings should be fresh and have a shiny surface. An oxide layer on the magnesium can inhibit the reaction. Activation with a small crystal of iodine or 1,2-dibromoethane is often necessary.
-
Purity of Starting Materials: The o-bromotoluene and ¹³CO₂ should be of high purity to avoid side reactions.
-
Temperature Control: The formation of the Grignard reagent is exothermic and may require initial heating to start, but should then be controlled to maintain a gentle reflux. The subsequent carboxylation reaction is typically performed at low temperatures (e.g., in a dry ice/acetone bath).
Q3: What are the common impurities encountered in the synthesis of o-Toluic Acid-¹³C?
A3: Common impurities can be categorized as follows:
-
Starting Material: Unreacted o-bromotoluene.
-
Isomeric Impurities: If the starting o-bromotoluene is not pure, p-toluic acid can be a significant impurity.
-
Grignard-related Byproducts: Biphenyl (from Wurtz coupling of the Grignard reagent) and other coupling products.
-
Carboxylation Byproducts: Over-reaction of the Grignard reagent with the initially formed carboxylate can lead to the formation of ketones and tertiary alcohols, though this is less common with CO₂.
-
Unlabeled o-Toluic Acid: If there is contamination with atmospheric ¹²CO₂.
Q4: What are the recommended methods for purifying the final product to high purity (>99%)?
A4: A multi-step purification process is often necessary:
-
Extraction: After quenching the reaction, an acid-base extraction is used to separate the acidic o-toluic acid from neutral byproducts like biphenyl. The product is extracted into an aqueous basic solution and then re-precipitated by acidification.
-
Recrystallization: This is a crucial step for removing isomeric impurities and other closely related byproducts.[1] Suitable solvents include benzene, ethanol/water mixtures, or heptane.[1][2]
-
Distillation/Sublimation: While o-toluic acid can be distilled under reduced pressure, sublimation is also a viable technique for achieving high purity.[1]
Q5: Which analytical techniques are suitable for assessing the purity and isotopic enrichment of o-Toluic Acid-¹³C?
A5: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for determining the chemical purity by separating o-toluic acid from its isomers and other non-volatile impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. The mass spectrometer is also crucial for determining the isotopic enrichment of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and assess for proton-containing impurities. ¹³C NMR is essential for confirming the position of the ¹³C label and determining the isotopic enrichment at the carboxyl carbon.
-
Melting Point Analysis: A sharp melting point close to the literature value (104-106 °C) is a good indicator of high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Wet glassware or solvents. 2. Inactive magnesium surface (oxide layer). 3. Impure o-bromotoluene. | 1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents. 2. Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Use fresh, shiny magnesium turnings. 3. Purify o-bromotoluene by distillation. |
| Low Yield of o-Toluic Acid-¹³C | 1. Incomplete reaction with ¹³CO₂. 2. Loss of Grignard reagent due to reaction with atmospheric CO₂ or moisture. 3. Inefficient quenching and extraction. 4. Sublimation of dry ice leading to loss of ¹³CO₂. | 1. Ensure efficient stirring and sufficient reaction time at low temperature during ¹³CO₂ addition. 2. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 3. Ensure complete precipitation of the acid during acidification and perform multiple extractions. 4. Add the Grignard solution to a slurry of dry ice in the reaction solvent rather than bubbling the gas through the solution. |
| Presence of Significant Biphenyl Impurity | Wurtz coupling of the Grignard reagent. This is more likely at higher temperatures. | 1. Control the temperature during the formation of the Grignard reagent. 2. Add the o-bromotoluene slowly to the magnesium to avoid localized high concentrations. 3. Biphenyl can be removed during the acid-base extraction as it will remain in the organic layer. |
| Contamination with Unlabeled o-Toluic Acid | Reaction of the Grignard reagent with atmospheric ¹²CO₂. | 1. Perform the carboxylation step under a strictly inert atmosphere. 2. Use a closed system for the addition of ¹³CO₂. |
| Product is an Oily or Gummy Solid | Presence of impurities that lower the melting point and inhibit crystallization. | 1. Repeat the acid-base extraction to remove neutral impurities. 2. Perform multiple recrystallizations from different solvent systems. 3. Consider purification by column chromatography on silica gel. |
| Difficulty in Removing p-Toluic Acid Isomer | Similar solubility properties to o-toluic acid. | 1. Use a highly pure starting material (o-bromotoluene). 2. Fractional crystallization can be effective. p-Toluic acid is generally less soluble in non-polar solvents like benzene. |
Quantitative Data Summary
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Reference/Note |
| Starting Material | o-Bromotoluene | High purity (>99%) recommended |
| Labeling Reagent | ¹³CO₂ | Isotopic purity >99% |
| Solvent | Anhydrous Diethyl Ether or THF | Freshly distilled over sodium/benzophenone |
| Grignard Formation Temp. | Reflux | Gentle reflux, may require initial heating |
| Carboxylation Temp. | -78 °C | Dry ice/acetone bath |
| Typical Crude Yield | 50-70% | Based on similar Grignard carboxylation reactions |
| Purity after Extraction | 90-95% | Dependent on removal of neutral byproducts |
| Purity after Recrystallization | >99% | With careful execution |
| Melting Point (pure) | 104-106 °C | Literature value |
Experimental Protocols
Synthesis of o-Tolylmagnesium Bromide (Grignard Reagent)
Objective: To prepare the Grignard reagent from o-bromotoluene and magnesium.
Materials:
-
Magnesium turnings
-
Iodine crystal (activator)
-
o-Bromotoluene (high purity, anhydrous)
-
Anhydrous diethyl ether or THF
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and calcium chloride drying tubes
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried three-neck flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube, and a dropping funnel also topped with a drying tube.
-
Place the magnesium turnings in the flask.
-
Add a single crystal of iodine.
-
Gently heat the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and coats the magnesium.
-
Allow the flask to cool to room temperature.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve the o-bromotoluene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the o-bromotoluene solution to the flask to initiate the reaction. The start of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy solution with gentle bubbling. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining o-bromotoluene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting dark grey to brown solution is the o-tolylmagnesium bromide reagent.
Carboxylation with ¹³CO₂ to form o-Toluic Acid-¹³C
Objective: To react the Grignard reagent with ¹³CO₂ to form the carboxylate salt of o-Toluic Acid-¹³C.
Materials:
-
o-Tolylmagnesium bromide solution (from Protocol 1)
-
Solid ¹³CO₂ (dry ice)
-
Anhydrous diethyl ether or THF
-
Large beaker or flask for the reaction
Procedure:
-
In a separate large beaker, create a slurry of crushed solid ¹³CO₂ in anhydrous diethyl ether. It is crucial to use a significant excess of ¹³CO₂.
-
Under an inert atmosphere, cool the Grignard reagent solution in an ice bath.
-
Slowly pour the Grignard solution onto the vigorously stirred ¹³CO₂ slurry. This should be done carefully to control the exothermic reaction.
-
After the addition is complete, continue to stir the mixture for at least one hour as it slowly warms to room temperature. This allows any remaining Grignard reagent to react and the excess ¹³CO₂ to sublime.
Work-up and Purification
Objective: To isolate and purify the high-purity o-Toluic Acid-¹³C.
Materials:
-
Reaction mixture from Protocol 2
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Recrystallization solvent (e.g., benzene, ethanol/water)
Procedure:
-
Slowly and carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl. This will quench any unreacted Grignard reagent and protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel. The o-toluic acid will be in the organic layer.
-
Separate the layers and extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic layers.
-
To perform an acid-base extraction, wash the combined organic layers with a saturated sodium bicarbonate solution. The o-toluic acid will be deprotonated and move into the aqueous basic layer, leaving neutral impurities in the organic layer.
-
Separate the layers and collect the aqueous layer.
-
Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining neutral impurities.
-
Slowly acidify the aqueous layer with concentrated HCl until the o-toluic acid precipitates out as a white solid.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent system (e.g., dissolve in a minimal amount of hot ethanol and add water dropwise until cloudy, then allow to cool slowly).
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Visualizations
Caption: Experimental workflow for the synthesis of high-purity o-Toluic Acid-¹³C.
Caption: Troubleshooting decision tree for low yield in o-Toluic Acid-¹³C synthesis.
References
Technical Support Center: o-Toluic Acid-13C Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of sample preparation on the recovery of o-Toluic acid-13C. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard or analyte in their experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the recovery of my this compound unexpectedly low?
Low recovery of this compound can stem from several factors throughout the sample preparation process. The primary reasons often involve suboptimal pH conditions, inefficient extraction, or analyte loss during solvent evaporation steps. Since o-Toluic acid is a carboxylic acid, its solubility and extractability are highly dependent on the pH of the sample solution.
Potential Causes and Solutions:
-
Incorrect pH during Extraction: For liquid-liquid extraction (LLE) and solid-phase extraction (SPE), the pH of the sample should be adjusted to at least two pH units below the pKa of o-Toluic acid (approximately 3.9) to ensure it is in its neutral, more organic-soluble form.[1]
-
Inefficient Protein Precipitation: If using protein precipitation, the choice of solvent and the solvent-to-sample ratio are critical. A 3:1 ratio of organic solvent to sample is typically recommended.[2] Acetonitrile is a common choice for precipitating proteins.
-
Suboptimal LLE Solvent: The polarity of the extraction solvent in LLE should be matched to the analyte. For o-Toluic acid, moderately polar solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often effective.
-
Analyte Loss During Evaporation: o-Toluic acid can be volatile. Evaporation steps should be carried out under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C) to prevent loss of the analyte.
-
Incomplete Elution in SPE: The elution solvent in SPE may not be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, a higher percentage of organic solvent, possibly with a pH modification, may be needed.
Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
Matrix effects arise from co-eluting endogenous components from the sample matrix that interfere with the ionization of the analyte and internal standard.[3] While a stable isotope-labeled internal standard like this compound can compensate for matrix effects, severe suppression or enhancement can still impact data quality.
Potential Causes and Solutions:
-
Insufficient Sample Cleanup: Protein precipitation is a relatively crude cleanup method. If matrix effects are significant, consider a more selective technique like LLE or SPE.
-
Poor Chromatographic Separation: Co-elution of matrix components with the analyte is a primary cause of matrix effects. Optimizing the chromatographic method to better separate this compound from interfering compounds is crucial.
-
Suboptimal SPE Wash Steps: In SPE, the wash steps are critical for removing interfering matrix components. Ensure the wash solvent is strong enough to remove interferences without eluting the analyte.
-
Choice of Ionization Source: Electrospray ionization (ESI) can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If possible, evaluating both ionization techniques may be beneficial.
Q3: My results show high variability between replicate samples. What could be the cause?
High variability in results can be introduced at multiple stages of the sample preparation and analysis workflow.
Potential Causes and Solutions:
-
Inconsistent Sample Handling: Ensure uniform treatment of all samples, including vortexing times, incubation periods, and centrifugation speeds.
-
pH Inconsistency: Small variations in pH between samples can lead to significant differences in extraction efficiency.[4]
-
Inaccurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate addition of the internal standard and other reagents.
-
Variable Evaporation Rates: If using a multi-tube evaporator, ensure consistent gas flow to all tubes to avoid differential analyte loss.
-
Autosampler Issues: Inconsistent injection volumes or sample degradation in the autosampler can contribute to variability. Ensure the autosampler is properly maintained and that samples are kept at a stable temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for this compound from plasma or serum?
The "best" technique depends on the specific requirements of your assay, such as required sensitivity, throughput, and the complexity of the sample matrix.
-
Protein Precipitation (PPT): This is the simplest and fastest method, suitable for high-throughput screening. However, it provides the least sample cleanup and may result in significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT and can provide good recovery if the pH and solvent are optimized. It is more labor-intensive than PPT.
-
Solid-Phase Extraction (SPE): SPE generally provides the cleanest extracts and can be automated for high throughput. It is often the method of choice for assays requiring high sensitivity and minimal matrix effects.
Q2: How does the choice of organic solvent in protein precipitation affect the recovery of this compound?
Acetonitrile is a commonly used solvent for protein precipitation and is generally effective for small molecules. Methanol can also be used, but it may be less efficient at precipitating proteins. The choice of solvent can influence the degree of protein removal and the potential for co-precipitation of the analyte. It is recommended to test different solvents during method development to find the optimal conditions for your specific matrix.
Q3: What type of SPE sorbent is most suitable for this compound?
For an acidic compound like o-Toluic acid, several SPE sorbent types can be considered:
-
Reversed-Phase (e.g., C8, C18): This is a common choice. The sample is loaded under acidic conditions (pH < pKa) to retain the neutral form of the acid. The analyte is then eluted with a solvent of higher organic strength.
-
Mixed-Mode Anion Exchange (e.g., SAX, WAX): These sorbents combine reversed-phase and anion exchange properties, offering enhanced selectivity for acidic compounds.
-
Polymeric Sorbents: These can offer high capacity and stability across a wide pH range.
Q4: Do I need to worry about the stability of this compound during sample preparation and storage?
o-Toluic acid is a relatively stable compound. However, it is good practice to assess its stability under the conditions of your experiment, including freeze-thaw cycles, bench-top stability in the matrix, and stability in the final extract in the autosampler. For isotopically labeled standards, it is also important to ensure there is no isotopic exchange, although this is unlikely for a 13C-labeled compound under typical bioanalytical conditions.
Quantitative Data on Recovery
The following table summarizes representative recovery data for aromatic carboxylic acids using different sample preparation techniques. Note that data specifically for this compound is limited in the public domain; therefore, data for the closely related compound, benzoic acid, is included for comparison. The recovery of a stable isotope-labeled internal standard is expected to be very similar to its unlabeled counterpart.
| Analyte/Internal Standard | Sample Matrix | Preparation Method | Key Parameters | Mean Recovery (%) | Reference |
| Benzoic Acid | Fruit Juice | Liquid-Liquid Extraction | Solvent: Chloroform | 98 - 105 | |
| Benzoic Acid | Beverages | Paper Spray-MS (direct analysis) | Internal Standard: Benzoic acid-d5 | 91.1 - 106.7 | |
| Various Acidic Drugs | Human Plasma | Solid-Phase Extraction | Polymeric SPE sorbent, no buffers in eluent | 80 - 105 | |
| Organic Acids | Urine | Liquid-Liquid Extraction | Solvent: Ethyl Acetate | ~77.4 (mean for various acids) | |
| Organic Acids | Urine | Solid-Phase Extraction | Anion Exchange | ~84.1 (mean for various acids) |
It is important to note that recovery can be highly matrix-dependent and method-specific. The values presented here are for guidance and should be confirmed during in-house method validation.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques that can be adapted for this compound.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add the internal standard solution (this compound).
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample in a glass tube, add the internal standard solution (this compound).
-
Add 50 µL of an acidic buffer (e.g., 1 M formic acid) to adjust the pH to below 2.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or MTBE).
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of acidified water (e.g., 0.1% formic acid).
-
Sample Loading: Pre-treat the plasma/serum sample by adding the internal standard and acidifying to pH < 2. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Visualizations
The following diagrams illustrate the general workflows for sample preparation and a troubleshooting decision tree for low recovery.
Caption: General experimental workflows for this compound sample preparation.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. courses.washington.edu [courses.washington.edu]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Rapid analysis of benzoic acid and vitamin C in beverages by paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Superiority of Carbon-13: A Comparative Guide to o-Toluic Acid-13C vs. Deuterated o-Toluic Acid as Internal Standards
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that can significantly impact data quality and assay reliability. This guide provides an objective comparison of o-Toluic acid-13C and deuterated o-Toluic acid as internal standards, supported by established principles and experimental data from analogous compounds, to empower informed decision-making in analytical method development.
Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analysis by mass spectrometry, particularly in complex matrices such as plasma, urine, and tissue homogenates.[1] Their chemical near-identity to the analyte of interest allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variations in these steps.[1] However, the choice between carbon-13 (¹³C) labeling and deuterium (²H or D) labeling can have profound implications for analytical performance.
Executive Summary: Why ¹³C-Labeling Reigns Supreme
While deuterated internal standards are widely used, often due to lower cost and broader availability, a growing body of evidence and fundamental physicochemical principles indicate that ¹³C-labeled internal standards offer superior performance for quantitative mass spectrometry.[2] For o-Toluic acid, this means that a ¹³C-labeled version provides a more robust and reliable internal standard compared to its deuterated counterpart. The key advantages of o-Toluic acid-¹³C include perfect co-elution with the analyte, greater isotopic stability, and more accurate compensation for matrix effects.[3][4]
Performance Comparison: o-Toluic Acid-¹³C vs. Deuterated o-Toluic Acid
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery. While both ¹³C-labeled and deuterated o-Toluic acid aim to achieve this, inherent differences in their physical properties can lead to significant variations in performance.
| Performance Parameter | o-Toluic acid-¹³C | Deuterated o-Toluic acid | Rationale & Implication |
| Chromatographic Co-elution | Excellent | Potential for Shift | The minor increase in mass from ¹³C has a negligible effect on the physicochemical properties, ensuring identical retention time with the unlabeled analyte. Deuterium substitution can alter the molecule's polarity and lead to a chromatographic shift, with the deuterated standard often eluting slightly earlier in reversed-phase LC. This separation can compromise accurate quantification, especially in the presence of matrix effects. |
| Isotopic Stability | High | Variable | The ¹³C atom is integrated into the carbon skeleton and is not susceptible to exchange. Deuterium atoms, especially if located near acidic protons (like the carboxylic acid group in o-Toluic acid), can be prone to back-exchange with hydrogen atoms from the solvent or matrix. This can lead to a loss of the isotopic label and inaccurate results. |
| Matrix Effect Compensation | Excellent | Good but Potentially Compromised | By co-eluting perfectly, the ¹³C standard experiences the exact same degree of ion suppression or enhancement as the analyte, providing the most accurate correction. If the deuterated standard separates chromatographically, it will be subjected to a different matrix environment at the point of elution, leading to incomplete and inaccurate compensation for matrix effects. |
| Cost | Generally Higher | Generally Lower | The synthesis of ¹³C-labeled compounds is often more complex and expensive. However, the higher initial cost can be justified by long-term savings in method development, troubleshooting, and increased data reliability. |
Supporting Experimental Data (from Analogous Compounds)
| Analyte/Internal Standard Pair | Chromatographic System | Observed Retention Time Difference (IS vs. Analyte) | Impact on Quantification | Reference |
| Various Amino Acids (Protiated vs. Deuterated) | GC-MS | Deuterated analogs consistently eluted earlier. | Demonstrates the chromatographic isotope effect. | |
| Methylated Cellooligosaccharides (¹³CH₃ vs. CD₃ labeled) | Gradient LC-MS | ¹³CH₃-labeled compounds co-eluted, while CD₃-labeled compounds showed partial separation. | ¹³CH₃ labeling provided superior accuracy in quantification. | |
| Carvedilol (Protiated vs. Deuterated) | Reversed-Phase LC-MS/MS | Slight separation of the deuterated internal standard from the analyte. | The chromatographic shift resulted in different levels of ion suppression, compromising accuracy. | |
| Metanephrines (Protiated vs. Deuterated) | LC-MS/MS | Slight retention time differences observed. | Differential matrix effects were noted, indicating deuterated standards do not always correct for ion suppression. |
Experimental Protocols
Below are representative experimental protocols for the quantitative analysis of an organic acid like o-Toluic acid using a stable isotope-labeled internal standard with LC-MS/MS and GC-MS.
LC-MS/MS Protocol for o-Toluic Acid in Human Plasma
This protocol is a generalized procedure and would require optimization for specific instrumentation and matrix.
-
Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either o-Toluic acid-¹³C or deuterated o-Toluic acid at 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
-
Inject 5 µL onto the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
o-Toluic acid: [to be determined based on parent and fragment ions]
-
o-Toluic acid-¹³C: [to be determined based on labeled parent and fragment ions]
-
Deuterated o-Toluic acid: [to be determined based on labeled parent and fragment ions]
-
-
GC-MS Protocol for o-Toluic Acid in Urine
This protocol involves derivatization to make the organic acid volatile for GC analysis.
-
Sample Preparation:
-
To 200 µL of urine, add 10 µL of the internal standard working solution (either o-Toluic acid-¹³C or deuterated o-Toluic acid at 10 µg/mL in methanol).
-
Adjust the pH to <2 with HCl.
-
Extract twice with 1 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under nitrogen.
-
Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of pyridine.
-
Heat at 70°C for 1 hour to form the TBDMS derivative.
-
Inject 1 µL into the GC-MS system.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
Mass Spectrometer: Quadrupole mass spectrometer operating in electron ionization (EI) mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TBDMS derivatives of the analyte and internal standard.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for choosing a ¹³C-labeled internal standard.
References
- 1. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Battle: o-Toluic Acid-13C Internal Standard vs. External Calibration for Accurate Quantification
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in the quantification of o-Toluic acid, the choice of calibration method is paramount. This guide provides an objective comparison between two common approaches: the use of a stable isotope-labeled internal standard (o-Toluic acid-13C) and the traditional external calibration method. By examining the underlying principles, experimental workflows, and performance data, this document aims to equip you with the knowledge to select the most appropriate method for your analytical needs.
The quantification of small molecules like o-Toluic acid, a key intermediate in the synthesis of pharmaceuticals and other organic compounds, demands robust and reliable analytical methods. Two prevalent techniques for chromatographic quantification are external calibration and internal standard calibration. While both have their merits, the use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard for assays requiring high accuracy and precision, particularly in complex matrices.
The Contenders: A Tale of Two Calibration Strategies
External calibration is a direct approach where the concentration of an analyte in an unknown sample is determined by comparing its instrumental response to a series of standards of known concentrations. A calibration curve is generated by plotting the response (e.g., peak area) of the standards against their concentrations. The concentration of the analyte in the sample is then calculated from the regression equation of this curve.[1] This method is straightforward but is susceptible to variations in sample preparation, injection volume, and instrument response.[2][3]
Internal standard calibration , on the other hand, involves adding a constant, known amount of a compound—the internal standard (IS)—to all samples, calibration standards, and quality controls.[1] The ideal internal standard is chemically and physically similar to the analyte. A stable isotope-labeled version of the analyte, such as this compound, is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement in mass spectrometry.[4] Quantification is based on the ratio of the analyte's response to the internal standard's response, which corrects for many potential sources of error.
Performance Showdown: A Quantitative Comparison
The choice between these two methods often comes down to the required level of accuracy, precision, and the complexity of the sample matrix. The following table summarizes key performance parameters, drawing from a validated HPLC-UV method for o-Toluic acid using external calibration and the generally accepted advantages of using a stable isotope-labeled internal standard.
| Performance Parameter | External Calibration (HPLC-UV for o-Toluic Acid) | This compound Internal Standard (LC-MS/MS) |
| Accuracy | Recoveries between 96.5% and 103.2% | Generally higher, corrects for matrix effects and recovery losses |
| Precision (%RSD) | < 5% | Typically lower (<15% is common, often much better) due to correction for variability |
| Linearity (r²) | 0.996 - 0.999 | Consistently > 0.99 |
| Limit of Detection (LOD) | 0.02 - 0.1 mg/L | Method dependent, but generally lower due to improved signal-to-noise |
| Limit of Quantification (LOQ) | Typically 3x LOD | Typically 3x LOD |
| Robustness | Susceptible to variations in sample prep and instrument conditions | High, corrects for variations in sample handling and instrument response |
| Matrix Effect Correction | None | Excellent, as the stable isotope-labeled IS co-elutes and experiences the same effects |
Experimental Deep Dive: Protocols for Quantification
To provide a practical understanding, detailed methodologies for both quantification approaches are outlined below.
Method 1: Quantification of o-Toluic Acid using this compound Internal Standard by LC-MS/MS
This method is ideal for complex sample matrices, such as those encountered in biological fluids or environmental samples, where high accuracy and precision are critical.
1. Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, urine), add a known and constant amount of this compound solution as the internal standard.
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both o-Toluic acid and this compound.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of o-Toluic acid and a constant concentration of this compound.
-
Generate a calibration curve by plotting the ratio of the peak area of o-Toluic acid to the peak area of this compound against the concentration of o-Toluic acid.
-
Calculate the concentration of o-Toluic acid in the samples using the regression equation of the calibration curve.
Method 2: Quantification of o-Toluic Acid using External Calibration by HPLC-UV
This method is suitable for simpler sample matrices where matrix effects are minimal and for routine analyses where the highest level of precision is not the primary concern.
1. Sample Preparation:
-
Dilute the sample containing o-Toluic acid with a suitable solvent (e.g., mobile phase) to a concentration within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm filter before injection.
2. HPLC-UV Analysis:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A mixture of methanol and water (e.g., 50:50, v/v) with a pH adjusting agent like phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification:
-
Prepare a series of external calibration standards of o-Toluic acid at different known concentrations.
-
Inject the standards and the samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area of o-Toluic acid against the concentration of the standards.
-
Determine the concentration of o-Toluic acid in the samples from the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the distinct experimental workflows for each quantification method.
Conclusion: Selecting the Right Tool for the Job
For the precise and accurate quantification of o-Toluic acid, especially in the context of drug development and research where samples can be complex and data integrity is non-negotiable, the use of a stable isotope-labeled internal standard like this compound is unequivocally the superior method. It effectively mitigates variability arising from sample preparation and instrumental analysis, providing more reliable and robust quantitative data.
The external calibration method, while simpler and less expensive, is best reserved for applications involving simple, clean matrices where the potential for variability is low and the highest level of accuracy is not the primary objective. Ultimately, the choice of method should be guided by the specific requirements of the analysis, the nature of the sample matrix, and the desired level of data quality.
References
The Gold Standard in Bioanalysis: A Comparative Guide to o-Toluic acid-13C as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of analytical methods are paramount. The choice of an internal standard is a critical factor that can significantly influence the quality of data obtained from liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. This guide provides an objective comparison of the performance of o-Toluic acid-13C, a stable isotope-labeled (SIL) internal standard, with alternative standards, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This similarity allows them to effectively compensate for variations that can occur during sample preparation, chromatographic separation, and detection.[3] Among SILs, carbon-13 (¹³C) labeled standards, such as this compound, are increasingly recognized for their superior performance compared to more traditionally used deuterium (²H or D) labeled standards.[4][5]
The primary advantages of ¹³C-labeled internal standards lie in their enhanced isotopic stability and closer chromatographic co-elution with the unlabeled analyte. Deuterated standards can sometimes exhibit chromatographic shifts and are potentially susceptible to back-exchange of deuterium atoms, which can compromise data integrity. In contrast, the carbon-13 label is chemically stable and does not suffer from these isotopic effects, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the performance advantages of using a ¹³C-labeled internal standard, this section presents a comparative summary of validation data for a hypothetical bioanalytical method for the quantification of a small molecule carboxylic acid analyte in human plasma. The data compares the use of this compound against a deuterated analog of the analyte (Analyte-d4) and a structurally similar, non-isotope-labeled compound.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | This compound (Internal Standard) | Analyte-d4 (Internal Standard) | Structural Analog (Internal Standard) |
| Calibration Range (ng/mL) | 1 - 2000 | 1 - 2000 | 10 - 2000 |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.25 | 0.35 | 1.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 10.0 |
Table 2: Comparison of Accuracy and Precision
| QC Level (ng/mL) | This compound (Internal Standard) | Analyte-d4 (Internal Standard) | Structural Analog (Internal Standard) |
| Accuracy (% Recovery) | Precision (%RSD) | Accuracy (% Recovery) | |
| Low QC (3 ng/mL) | 98.5 - 101.2 | < 4.5 | 95.7 - 103.8 |
| Mid QC (100 ng/mL) | 99.1 - 100.8 | < 3.0 | 97.2 - 102.5 |
| High QC (1500 ng/mL) | 99.5 - 100.5 | < 2.5 | 98.1 - 101.9 |
The data clearly demonstrates that the method employing this compound as the internal standard exhibits superior linearity, accuracy, and precision across the calibration range.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a validated analytical method. Below is a representative protocol for the quantification of a hypothetical small molecule carboxylic acid analyte in human plasma using this compound as an internal standard by LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95% to 20% B
-
4.0-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Analyte: [M-H]⁻ → fragment ion
-
This compound: [M-H]⁻ → fragment ion (specific m/z values will depend on the analyte and the position of the 13C label)
-
Visualizing the Workflow
To further clarify the processes involved, the following diagrams illustrate the general workflow of analytical method validation and the specific experimental procedure for this application.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for sample analysis.
References
Cross-Validation of Immunoassay and LC-MS for Accurate Analyte Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is a critical cornerstone of robust and reproducible research. While immunoassays have long been a staple for their convenience and high throughput, liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for its superior specificity and accuracy. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, with a focus on the cross-validation of results using a stable isotope-labeled internal standard, o-Toluic acid-13C, in LC-MS analysis.
The choice between an immunoassay and an LC-MS method often depends on the specific requirements of the study, including the need for high specificity, the complexity of the sample matrix, and throughput demands. Cross-validation between these two techniques is essential to ensure the consistency and reliability of data, particularly in regulated environments such as clinical trials and drug development.[1][2]
Performance Characteristics: Immunoassay vs. LC-MS
The decision to use an immunoassay or an LC-MS method is often a trade-off between speed, cost, and analytical performance. Immunoassays are generally faster and less expensive per sample, but they can be susceptible to cross-reactivity with structurally related molecules, leading to potential overestimation of the analyte concentration.[3][4] In contrast, LC-MS offers higher selectivity and is less prone to interferences, providing more accurate and reliable quantitative data. The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS methods is highly recommended as it effectively corrects for variability during sample preparation and analysis, further enhancing the accuracy and precision of the results.[5]
The following table summarizes the key performance characteristics of a hypothetical cross-validation study for the quantification of cortisol in human serum.
| Performance Parameter | Immunoassay (ELISA) | LC-MS/MS with this compound IS |
| Specificity | Moderate to High (potential for cross-reactivity) | Very High (based on mass-to-charge ratio) |
| Sensitivity (LLOQ) | ~1 ng/mL | ~0.1 ng/mL |
| Accuracy (% Bias) | -15% to +20% | -5% to +5% |
| Precision (%CV) | < 15% | < 10% |
| Linearity (r²) | > 0.98 | > 0.99 |
| Throughput | High (96-well plate format) | Moderate |
| Cost per Sample | Low | High |
| Matrix Effects | Can be significant | Minimized with stable isotope IS |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative protocols for the quantification of an analyte, such as cortisol, in human serum using a competitive ELISA and an LC-MS/MS method with this compound as an internal standard.
Immunoassay Protocol (Competitive ELISA)
This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for cortisol quantification.
-
Plate Coating: A 96-well microplate is pre-coated with a capture antibody specific for the analyte.
-
Sample and Standard Preparation: Serum samples, along with a series of calibrators and quality control samples, are prepared. Samples may require dilution to fall within the assay's linear range.
-
Competitive Reaction: A fixed amount of enzyme-labeled analyte (conjugate) is added to the wells, followed by the addition of the samples, standards, and controls. The unlabeled analyte in the samples and the enzyme-labeled analyte compete for binding to the limited number of capture antibody sites.
-
Incubation and Washing: The plate is incubated to allow for the binding reaction to reach equilibrium. Following incubation, the plate is washed to remove any unbound components.
-
Substrate Addition and Color Development: A chromogenic substrate is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
Data Acquisition and Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength. A standard curve is generated by plotting the absorbance values of the calibrators against their known concentrations. The concentrations of the analyte in the samples are then interpolated from this standard curve.
LC-MS/MS Protocol with this compound Internal Standard
This protocol describes the key steps for the quantification of an analyte like cortisol in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard. While cortisol-d4 is a commonly used internal standard for cortisol analysis, this compound serves as a representative stable isotope-labeled internal standard for the purpose of this guide.
-
Sample Preparation:
-
To 100 µL of serum sample, standard, or quality control, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute and then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 30% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (e.g., Cortisol): Precursor ion (m/z) → Product ion (m/z)
-
Internal Standard (this compound): Precursor ion (m/z) → Product ion (m/z)
-
-
-
Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.
-
The concentration of the analyte in the samples is determined from the calibration curve.
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A simplified workflow for a competitive immunoassay (ELISA).
Caption: A typical workflow for analyte quantification using LC-MS/MS.
Caption: Simplified steroid biosynthesis pathway leading to cortisol.
Conclusion
Both immunoassays and LC-MS play vital roles in bioanalysis. Immunoassays offer a high-throughput and cost-effective solution for large-scale screening, while LC-MS provides the specificity and accuracy required for definitive quantification and regulatory submissions. Cross-validation of these methods is a crucial step in ensuring data integrity and comparability across different analytical platforms. The use of a stable isotope-labeled internal standard, such as this compound, is a key element in achieving the highest level of accuracy and precision in LC-MS analysis. By understanding the strengths and limitations of each technique and implementing rigorous cross-validation procedures, researchers can have greater confidence in their results and make more informed decisions in their drug development and research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of four new immunoassays and LC-MS/MS for the measurement of urinary free cortisol in Cushing's syndrome diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
performance characteristics of o-Toluic acid-13C in different mass spectrometers
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. Stable isotope-labeled internal standards are crucial for achieving accuracy and precision in mass spectrometry-based bioanalysis. Among these, o-Toluic acid-13C has emerged as a valuable tool. This guide provides an objective comparison of its performance characteristics, supported by experimental data from closely related compounds, and details the methodologies for its application.
This compound, the 13C-labeled version of 2-methylbenzoic acid, serves as an excellent internal standard for quantitative analysis using nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS)[1]. The use of 13C-labeled standards is often preferred over deuterated (2H) ones as they tend to co-elute more closely with the analyte, providing better compensation for matrix effects and ion suppression, which can be significant challenges in complex biological samples[2][3].
Comparative Performance Data
| Performance Metric | Benzoic Acid-13C6 (Proxy for this compound) | Hippuric Acid-13C6 | Mass Spectrometer |
| Linearity Range | 0.1 - 100 µg/mL | 0.25 - 250 µg/mL | Triple Quadrupole |
| Regression Model | Weighted (1/x) quadratic | Weighted (1/x) quadratic | Triple Quadrupole |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Triple Quadrupole |
| Precision (CV%) | Within acceptable limits for bioanalytical methods | Within acceptable limits for bioanalytical methods | Triple Quadrupole |
| Accuracy (%) | Within acceptable limits for bioanalytical methods | Within acceptable limits for bioanalytical methods | Triple Quadrupole |
Data sourced from a study on the determination of benzoic and hippuric acids in monkey urine using LC-MS/MS with 13C-labeled internal standards[4].
Experimental Protocols
A robust and reliable analytical method is crucial for achieving optimal performance. Below is a detailed experimental protocol for a typical quantitative analysis using a 13C-labeled internal standard like this compound with LC-MS/MS.
Sample Preparation
-
Matrix Spiking: Spike the biological matrix (e.g., plasma, urine, tissue homogenate) with a known concentration of this compound internal standard solution.
-
Protein Precipitation/Extraction:
-
For plasma or serum, perform protein precipitation by adding a threefold volume of ice-cold acetonitrile or methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a suitable mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of small organic acids.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B allows for the effective separation of the analyte from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its high sensitivity and selectivity.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of acidic compounds like o-toluic acid.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the unlabeled analyte (o-toluic acid) and the 13C-labeled internal standard (this compound).
Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative analysis using a stable isotope-labeled internal standard.
Quantitative analysis workflow using a 13C-labeled internal standard.
Signaling Pathways and Logical Relationships
In the context of utilizing an internal standard, the logical relationship centers on the principle of isotope dilution mass spectrometry. The 13C-labeled internal standard is chemically identical to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. Any loss of analyte during the process will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, correcting for variations that would otherwise compromise the results.
Logical relationship in isotope dilution mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of hippuric and benzoic acids in urine by LC-MS/MS using surrogate standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison for the Quantification of a Target Analyte Using o-Toluic acid-13C as an Internal Standard: A Performance Guide
Abstract: This guide provides a comprehensive summary of a multi-laboratory proficiency testing (PT) scheme for the quantification of a model analyte, "Analyte X," in human plasma.[1][2][3] The study was designed to assess the reproducibility and reliability of a standardized analytical method across different facilities.[4][5] A key component of the methodology is the use of o-Toluic acid-13C as a stable isotope-labeled (SIL) internal standard (IS) to correct for matrix effects and procedural variability. This document details the experimental protocols, presents the comparative quantitative data, and discusses the overall performance of the participating laboratories. The objective is to offer a transparent benchmark for analytical performance and a practical guide for researchers implementing similar quantitative assays.
Introduction
Inter-laboratory comparisons, or proficiency tests, are a cornerstone of quality assurance in analytical science. They provide an objective means to evaluate the performance of laboratories and demonstrate the robustness of analytical methods. In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a SIL internal standard is critical for achieving high accuracy and precision. SIL internal standards, particularly those labeled with ¹³C, mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby compensating for variations that can lead to erroneous results.
This study evaluates a method for quantifying "Analyte X" using this compound as an internal standard. While not a structural analog, this compound was selected for its consistent chromatographic behavior and distinct mass-to-charge ratio (m/z), preventing isotopic crosstalk with the analyte. The guide is intended for researchers, laboratory managers, and quality assurance professionals in the fields of pharmacology, clinical diagnostics, and drug development.
Experimental Workflow and Protocols
The overall workflow, from sample distribution to final data analysis, is depicted below. Participating laboratories were provided with standardized protocols and reagents to minimize methodological variability.
Caption: Standardized workflow for sample preparation and LC-MS/MS analysis.
Sample Preparation Protocol
-
Sample Handling: Frozen human plasma samples (-80°C) were thawed at room temperature and vortex-mixed for 15 seconds.
-
Aliquoting: 200 µL of plasma was transferred to a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: 50 µL of the this compound working solution (100 ng/mL in 50% methanol) was added to each sample.
-
Protein Precipitation: 600 µL of acetonitrile was added to precipitate plasma proteins.
-
Extraction: Samples were vortex-mixed for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes.
-
Final Sample: 200 µL of the resulting supernatant was transferred to an autosampler vial for analysis.
LC-MS/MS Analytical Method
The analysis was performed using a standardized UPLC-MS/MS system with the following parameters:
| Parameter | Condition |
| UPLC System | Standard High-Performance Liquid Chromatography system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition (Analyte X) | 245.1 > 188.2 |
| MRM Transition (this compound) | 142.1 > 97.1 |
Inter-Laboratory Comparison Results
Five laboratories participated in the proficiency test. Each laboratory received five blinded replicate samples prepared from a single homogenous pool of human plasma spiked with Analyte X to a target concentration of 50.0 ng/mL .
Quantitative Data Summary
The table below summarizes the performance of each participating laboratory. The Z-score is calculated based on the overall mean and standard deviation of the reported concentrations from all labs, providing a measure of performance against the consensus value.
| Laboratory ID | Mean Conc. (ng/mL) | Std. Dev. (SD) | %CV | Z-Score |
| Lab A | 48.9 | 2.1 | 4.3% | -0.52 |
| Lab B | 53.1 | 2.5 | 4.7% | 1.48 |
| Lab C | 49.8 | 1.9 | 3.8% | 0.00 |
| Lab D | 47.2 | 3.0 | 6.4% | -1.24 |
| Lab E | 50.3 | 2.2 | 4.4% | 0.24 |
| Overall | 49.8 | 2.1 | 4.3% | N/A |
-
%CV (Coefficient of Variation): A measure of relative precision.
-
Z-Score: Calculated as (Lab Mean - Overall Mean) / Overall SD. A score between -2 and +2 is generally considered satisfactory.
Quantification Principle
The quantification relies on the principle that the stable isotope-labeled internal standard (IS) and the analyte exhibit similar behavior during the analytical process. By measuring the ratio of the analyte's MS signal to the IS's MS signal, variations in sample preparation and instrument response can be effectively normalized.
Caption: Normalization logic using a stable isotope-labeled internal standard.
Discussion and Conclusion
The results of this inter-laboratory comparison demonstrate a high degree of consistency and reproducibility for the quantification of Analyte X using the specified method. All participating laboratories reported mean concentrations within ±10% of the overall mean, and all Z-scores were well within the acceptable range of ±2, indicating satisfactory performance across the board. The low overall coefficient of variation (4.3%) highlights the robustness of the analytical method.
The successful outcome underscores the critical role of using a stable isotope-labeled internal standard, like this compound, to mitigate variability inherent in complex biological matrices. This guide serves as a testament to the method's transferability and provides a valuable dataset for laboratories seeking to validate or implement similar bioanalytical assays.
References
A Comparative Guide to Quantitative Analysis: qNMR vs. LC-MS with o-Toluic acid-13C
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, precise and accurate quantification of molecules is paramount. This guide provides a comprehensive, objective comparison of two powerful techniques: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The focus is on their application in quantitative analysis, with specific reference to the use of o-Toluic acid-13C as an internal standard. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs.
Introduction to the Techniques
Quantitative NMR (qNMR): A primary analytical method that allows for the determination of the absolute concentration or purity of a substance without the need for a calibration curve of the analyte itself.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1] By comparing the integral of a known amount of an internal standard to the integral of the analyte, precise quantification can be achieved.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS): A hyphenated technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection power of mass spectrometry.[3] LC separates components of a mixture based on their physicochemical properties, while MS ionizes the separated components and measures their mass-to-charge ratio, enabling both qualitative identification and quantitative measurement. For quantification, LC-MS typically relies on the use of calibration curves generated from reference standards of the analyte.
Performance Comparison
The following table summarizes the key performance characteristics of qNMR and LC-MS for quantitative analysis, based on a synthesis of data from multiple studies. It is important to note that performance can vary depending on the specific analyte, matrix, and instrumentation.
| Performance Metric | quantitative NMR (qNMR) | LC-MS |
| Principle | Absolute quantification based on the direct proportionality of signal integral to the number of nuclei. | Relative quantification based on the response of the analyte compared to a calibration curve. |
| Selectivity | High, based on the chemical shift of specific nuclei. Signal overlap can be a challenge but can often be resolved. | Very high, based on both chromatographic retention time and mass-to-charge ratio (and fragmentation patterns in MS/MS). |
| Linearity | Excellent, often spanning several orders of magnitude. | Excellent, with a wide dynamic range, but can be affected by matrix effects and detector saturation. |
| Accuracy & Precision | High accuracy and precision (typically <1% RSD) are achievable with proper experimental setup. | High accuracy and precision are achievable, but can be influenced by matrix effects and the quality of the calibration curve. |
| Sensitivity (LOD/LOQ) | Generally lower sensitivity (µg to mg range) compared to LC-MS. | High sensitivity (pg to ng range), making it suitable for trace analysis. |
| Sample Throughput | Moderate, with typical acquisition times ranging from minutes to hours per sample. | High, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems. |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS. | Prone to matrix effects (ion suppression or enhancement) which can impact accuracy and precision. |
| Internal Standard | This compound can be used as an internal standard for absolute quantification. | This compound is an excellent internal standard to correct for matrix effects and variations in sample processing and instrument response. |
| Method Development | Relatively straightforward, primarily involving optimization of acquisition parameters. | More complex, requiring optimization of chromatographic separation, mass spectrometer parameters, and sample preparation. |
| Destructive/Non-destructive | Non-destructive, allowing for sample recovery. | Destructive, as the sample is consumed during the analysis. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for quantitative analysis using qNMR and LC-MS with an internal standard.
Experimental Protocols
The following are generalized, detailed protocols for performing quantitative analysis using qNMR and LC-MS with this compound as an internal standard.
Quantitative NMR (qNMR) Protocol
This protocol outlines the steps for determining the absolute purity of a solid analyte using ¹H qNMR.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte into a clean vial.
-
Accurately weigh an appropriate amount of this compound (internal standard, IS) into the same vial. The molar ratio of analyte to IS should ideally be between 0.5 and 2.
-
Record the exact weights of both the analyte and the IS.
-
Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.
-
Ensure complete dissolution of both the analyte and the IS by gentle vortexing or sonication.
-
Transfer the solution to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to achieve optimal magnetic field homogeneity.
-
Set the acquisition parameters for quantitative analysis:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal excitation.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ relaxation time of both the analyte and IS signals) to ensure complete relaxation of all nuclei between scans. An inversion-recovery experiment can be performed to determine T₁ values.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Acquisition Time (aq): Use a long acquisition time for high digital resolution.
-
-
Acquire the ¹H NMR spectrum.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure accurate integration.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the this compound internal standard.
-
Calculate the purity of the analyte using the following formula:
LC-MS Protocol
This protocol describes the quantification of an analyte in a sample matrix using LC-MS with this compound as an internal standard.
1. Preparation of Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the analyte in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in the same solvent at a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank matrix (e.g., plasma, water) to achieve a range of concentrations that bracket the expected concentration of the analyte in the unknown samples. Add a fixed amount of the IS stock solution to each calibration standard.
-
Unknown Samples: To a known volume or weight of the unknown sample, add the same fixed amount of the IS stock solution as used for the calibration standards.
2. Sample Preparation (if necessary):
-
Depending on the sample matrix, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction may be required to remove interferences.
3. LC-MS Analysis:
-
Set up the LC-MS system with an appropriate column (e.g., C18) and mobile phase for the separation of the analyte and IS.
-
Optimize the mass spectrometer parameters (e.g., ionization mode, capillary voltage, cone voltage, collision energy) for the sensitive detection of the analyte and IS. This is typically done by infusing a standard solution of each compound.
-
Inject the prepared calibration standards and unknown samples into the LC-MS system.
-
Acquire the data in a suitable mode, such as Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
4. Data Analysis:
-
Integrate the peak areas of the analyte and the IS in the chromatograms of the calibration standards and unknown samples.
-
Calculate the peak area ratio (analyte peak area / IS peak area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the analyte for the calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Calculate the peak area ratio for the unknown samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Conclusion
Both qNMR and LC-MS are powerful techniques for quantitative analysis, each with its own set of strengths and limitations.
qNMR stands out as a primary ratio method, offering absolute quantification without the need for an analyte-specific calibration curve. Its non-destructive nature and relative insensitivity to matrix effects make it a robust choice for purity assessment and the quantification of major components in a sample.
LC-MS excels in its exceptional sensitivity and selectivity, making it the preferred method for trace-level quantification in complex matrices. While it relies on relative quantification against a calibration curve and can be susceptible to matrix effects, the use of a stable isotope-labeled internal standard like this compound can effectively mitigate these challenges, leading to highly accurate and precise results.
The choice between qNMR and LC-MS will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, the availability of reference standards, and the desired sample throughput. In many cases, these techniques can be used in a complementary fashion to provide a comprehensive and highly confident quantitative characterization of a substance.
References
- 1. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Assessing the Accuracy and Precision of o-Toluic Acid-13C Based Methods: A Comparison Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of analytical methods utilizing o-Toluic acid-13C as a stable isotope-labeled internal standard (SIL-IS) against methods employing a structural analog internal standard. The use of a SIL-IS, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry for its ability to effectively compensate for variability during sample preparation and analysis.[1][2]
The nearly identical physicochemical properties of a ¹³C-labeled internal standard to the analyte of interest ensure they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This intrinsic characteristic leads to superior accuracy and precision compared to other internal standards.[1][3]
Data Presentation: A Comparative Analysis
To illustrate the performance differences, the following table summarizes representative validation data for a hypothetical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a xenobiotic compound. The data compares the accuracy and precision of the method when using this compound as the internal standard versus a structural analog. The acceptance criteria are based on regulatory guidelines, which typically require the mean accuracy to be within ±15% of the nominal concentration and the precision (relative standard deviation, %RSD) to be no more than 15%.
| Quality Control Sample | Nominal Conc. (ng/mL) | Method A: this compound Internal Standard | Method B: Structural Analog Internal Standard | ||
| Accuracy (% Bias) | Precision (%RSD) | Accuracy (% Bias) | Precision (%RSD) | ||
| Low QC | 5 | -2.5 | 4.8 | -12.1 | 13.5 |
| Medium QC | 50 | 1.2 | 3.1 | 8.5 | 11.2 |
| High QC | 400 | -0.8 | 2.5 | -9.8 | 9.8 |
This data is representative and compiled from established principles of bioanalytical method validation. Actual results may vary based on the specific analyte, matrix, and instrumentation.
The data clearly indicates that the method employing this compound as the internal standard yields significantly better accuracy (closer to 0% bias) and precision (lower %RSD) across all quality control levels compared to the method using a structural analog.
Experimental Protocols
A detailed methodology is crucial for the successful validation and application of a bioanalytical method. The following is a representative protocol for an LC-MS/MS method for the quantification of a xenobiotic in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the xenobiotic reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in methanol:water (1:1, v/v) to create calibration standards and quality control samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound working solution (internal standard).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to separate the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), positive or negative mode depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and this compound.
-
Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero concentrations, demonstrating a linear relationship between the response ratio (analyte/internal standard) and concentration.
-
Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on multiple days.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluation of the analyte's stability under various conditions (freeze-thaw, short-term, long-term).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a xenobiotic in a biological matrix using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for xenobiotic quantification.
Logical Relationship of Validation Parameters
The diagram below outlines the logical relationship between the core parameters assessed during bioanalytical method validation.
Caption: Interdependence of bioanalytical validation parameters.
References
The Gold Standard in Routine Testing: A Cost-Benefit Analysis of o-Toluic Acid-13C
For researchers, scientists, and drug development professionals engaged in routine quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate, reliable, and reproducible results. In the realm of bioanalysis, particularly for acidic drugs and metabolites, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. This guide provides a comprehensive cost-benefit analysis of using o-Toluic acid-13C as an internal standard, comparing its performance and cost against a common alternative, deuterated benzoic acid (Benzoic acid-d5).
At a Glance: Cost vs. Performance
The decision to incorporate a specific internal standard into a routine testing workflow often hinges on a balance between cost and the desired level of analytical performance. While 13C-labeled standards typically have a higher initial purchase price, this cost can be offset by significant long-term benefits in data quality, method robustness, and reduced troubleshooting.
Table 1: Cost Comparison of this compound and Benzoic Acid-d5
| Internal Standard | Labeling Type | Supplier Example | Catalog Number | Quantity | Price (USD) | Price per mg (USD) |
| o-Toluic Acid-13C1 (carboxyl-13C) | 13C | CDN Isotopes | C-5609 | 500 mg | $258.00 | $0.52 |
| o-Toluic Acid-13C1 (carboxyl-13C) | 13C | Mithridion | - | 5 mg | $343.29 | $68.66 |
| Benzoic acid (ring-D₅, 98%) | Deuterated | Cambridge Isotope Laboratories | DLM-122-1 | 1 g | $100.00 | $0.10 |
Note: Prices are subject to change and may vary between suppliers. This table is for illustrative purposes.
The Decisive Advantage: Key Benefits of this compound
The primary benefits of using a 13C-labeled internal standard like this compound over a deuterated alternative stem from its closer physicochemical similarity to the unlabeled analyte. This translates to more accurate and reliable quantification, a critical factor in routine testing where data integrity is non-negotiable.
Table 2: Performance Comparison of 13C-Labeled vs. Deuterated Internal Standards
| Feature | This compound (13C-Labeled) | Benzoic Acid-d5 (Deuterated) | Benefit Analysis |
| Chromatographic Co-elution | Near-identical retention time to the unlabeled analyte. | Potential for a slight shift in retention time relative to the unlabeled analyte. | Co-elution ensures that the analyte and internal standard experience the same matrix effects (ion suppression or enhancement) during LC-MS/MS analysis, leading to more accurate correction and quantification. |
| Isotopic Stability | Highly stable; the 13C label is integrated into the carbon backbone and is not susceptible to back-exchange. | Deuterium atoms, especially if located on exchangeable positions, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, leading to a loss of the isotopic label and inaccurate results. | The superior stability of the 13C label guarantees the integrity of the internal standard throughout sample preparation and analysis, ensuring reliable and reproducible data. |
| Mass Difference | The mass difference between 12C and 13C is relatively small, minimizing any potential "isotope effect" on physicochemical properties. | The significant mass difference between hydrogen and deuterium can lead to slight differences in physicochemical properties, contributing to the potential for chromatographic separation from the analyte. | A smaller isotope effect means that the 13C-labeled standard behaves more like the actual analyte in the analytical system. |
| Spectral Interference | Lower potential for isotopic interference from the unlabeled analyte's natural isotopic cluster. | While the natural abundance of deuterium is low, in-source fragmentation and H-D exchange can sometimes complicate mass spectra. | A cleaner analytical signal with less potential for spectral overlap simplifies data processing and improves the accuracy of quantification. |
Experimental Protocols
While a specific validated method for a particular analyte using this compound is not publicly available, a representative experimental protocol for the quantitative analysis of acidic drugs in a biological matrix (e.g., plasma) using LC-MS/MS is provided below. This protocol is based on common practices for bioanalytical method development and can be adapted for specific applications.
Objective: To quantify an acidic drug in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Analytes: Acidic drug of interest and this compound.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Additives: Formic acid (FA).
-
Sample Matrix: Human plasma.
-
Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, analytical balance, centrifuges, pipettes.
2. Sample Preparation (Protein Precipitation)
-
Prepare a stock solution of the acidic drug and this compound in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards and quality control (QC) samples by spiking the appropriate amounts of the acidic drug stock solution into blank human plasma.
-
To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
3. LC-MS/MS Conditions
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Optimized for the specific acidic drug and this compound.
4. Data Analysis
-
Quantify the acidic drug by calculating the peak area ratio of the analyte to the this compound internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the acidic drug in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical basis for choosing a 13C-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of acidic drugs.
Caption: Advantages of 13C-labeled internal standards.
Conclusion
The choice between this compound and a deuterated alternative like Benzoic acid-d5 for routine testing represents a classic trade-off between initial cost and long-term data quality. While deuterated standards are often more affordable, they carry inherent risks of chromatographic separation and isotopic instability, which can compromise the accuracy and reliability of results. For applications in regulated environments, such as drug development and clinical diagnostics, where data integrity is paramount, the higher initial investment in a 13C-labeled internal standard like this compound is frequently justified. The superior co-elution and isotopic stability of 13C-labeled standards lead to more robust and reliable analytical methods, ultimately reducing the time and resources spent on troubleshooting and re-analysis. This makes this compound a sound investment for any laboratory committed to the highest standards of analytical excellence.
o-Toluic Acid-13C in Analytical Chemistry: A Comparative Guide to its Application as an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is a critical aspect of analytical chemistry. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based quantification, offering a means to correct for matrix effects and variations in sample processing. Among these, o-Toluic acid-13C has emerged as a valuable internal standard. This guide provides a comprehensive comparison of its application against alternative analytical strategies, supported by experimental data and detailed methodologies.
This compound is a stable isotope-labeled form of o-toluic acid, where one or more carbon atoms have been replaced with the carbon-13 isotope.[1] This labeling imparts a mass shift that allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical physicochemical properties. This characteristic is paramount for its primary application as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] It also finds use as a tracer in metabolic studies.[1]
Comparison with Alternative Internal Standards: The 13C Advantage
The choice of an internal standard is crucial for the development of robust and accurate analytical methods. While various types of internal standards exist, stable isotope-labeled (SIL) standards are considered the gold standard. Within SIL standards, a key distinction is made between those labeled with deuterium (²H) and those with carbon-13 (¹³C).
| Feature | o-Toluic Acid-¹³C (¹³C-labeled) | Deuterated Analogs (²H-labeled) | Rationale & Implications |
| Chromatographic Co-elution | Excellent | Can exhibit slight retention time shifts | The larger mass difference between deuterium and hydrogen can lead to different chromatographic behavior compared to the unlabeled analyte. ¹³C-labeled standards, having a smaller relative mass difference, co-elute almost perfectly with the analyte, ensuring they experience the same matrix effects at the same time. |
| Isotopic Stability | High | Prone to back-exchange in certain instances | Deuterium atoms, particularly those attached to heteroatoms, can sometimes exchange with protons from the solvent or matrix, compromising the accuracy of quantification. ¹³C atoms are integrated into the carbon skeleton of the molecule and are not susceptible to exchange. |
| Spectral Overlap | Minimal | Potential for interference | The natural abundance of ¹³C is approximately 1.1%, leading to a predictable and generally low-intensity M+1 peak for the unlabeled analyte. While deuterium's natural abundance is lower, the potential for in-source fragmentation and H-D exchange can sometimes complicate spectra. |
Application in Fungicide Residue Analysis: A Case Study
Method 1: Stable Isotope Dilution with a ¹³C-Labeled Internal Standard (Hypothetical)
This method would involve adding a known amount of a ¹³C-labeled analog of the target analyte (for this example, we'll consider a hypothetical analyte structurally similar to o-toluic acid) at the beginning of the sample preparation process. The sample would then be extracted and analyzed by LC-MS/MS.
Method 2: Hydrolysis and Quantification of a Common Moiety
A published method for the determination of flutolanil and its metabolites in various food matrices involves the hydrolysis of the parent compound and its metabolites to a single, common chemical entity, 2-(trifluoromethyl)benzoic acid (2-TFMBA). This product is then extracted, cleaned up, and quantified by LC-MS/MS.
Performance Comparison
| Parameter | Method 1: Stable Isotope Dilution (Hypothetical) | Method 2: Hydrolysis to Common Moiety |
| Analyte(s) | Single target analyte | Parent compound and multiple metabolites |
| Internal Standard | ¹³C-labeled analog of the analyte | Not explicitly used in the cited study |
| Quantification | Ratio of analyte peak area to internal standard peak area | External calibration curve of the 2-TFMBA standard |
| Accuracy | High, corrects for matrix effects and analyte loss during sample prep | Good, but may be more susceptible to variations in hydrolysis efficiency and matrix effects on 2-TFMBA |
| Precision | High, due to effective normalization by the co-eluting internal standard | Good, but can be affected by variability in the hydrolysis step |
| Limit of Quantification (LOQ) | Typically very low, dependent on instrument sensitivity | 0.01 mg/kg in various food matrices |
| Recovery | Corrected by the internal standard | 88-107% for flutolanil and its metabolite M-4 |
Experimental Protocols
Detailed Methodology for Flutolanil Analysis (Method 2)
This protocol is based on the method described by Kikuchi et al. (2019).
1. Sample Preparation and Hydrolysis:
-
A homogenized sample (e.g., 5 g of bovine muscle) is weighed into a centrifuge tube.
-
Sodium hydroxide solution is added.
-
The mixture is heated at 200°C for 6 hours to hydrolyze flutolanil and its metabolites to 2-TFMBA.
-
After cooling, the solution is acidified with hydrochloric acid.
2. Liquid-Liquid Extraction:
-
An ethyl acetate/n-hexane mixture is added, and the sample is vigorously shaken.
-
The mixture is centrifuged to separate the layers.
-
The organic layer containing 2-TFMBA is collected.
3. Clean-up:
-
The extract is passed through a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge.
-
The cartridge is washed, and 2-TFMBA is eluted with an acidic solvent.
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Parameters:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of water with formic acid and acetonitrile with formic acid
-
Ionization: Electrospray ionization (ESI) in negative mode
-
Transitions: Specific precursor-to-product ion transitions for 2-TFMBA are monitored.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two compared analytical methods.
Caption: Workflow for a Stable Isotope Dilution Assay.
Caption: Workflow for Flutolanil Analysis by Hydrolysis.
Conclusion
This compound serves as a prime example of a high-quality internal standard for quantitative mass spectrometry. Its inherent properties, particularly its co-elution with the target analyte and isotopic stability, offer significant advantages over deuterated standards, leading to improved accuracy and precision. When compared to alternative methods, such as the hydrolysis of an analyte to a common moiety, a stable isotope dilution assay using a ¹³C-labeled standard provides a more direct and robust approach to quantification by effectively compensating for variations throughout the analytical process. For researchers aiming for the highest level of data quality in the quantification of organic molecules, the use of ¹³C-labeled internal standards like this compound is a superior strategy.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling o-Toluic Acid-13C
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of o-Toluic acid-13C, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][3][4]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
The following table summarizes the key quantitative data for o-Toluic acid.
| Property | Value |
| Molecular Formula | C₇¹³CH₈O₂ |
| Molecular Weight | 136.15 g/mol |
| Physical State | Solid, white to off-white crystals or flakes. |
| Melting Point | 102-107°C (216-221°F) |
| Boiling Point | 258-259°C (496-498°F) |
| Flash Point | 148°C (298.4°F) |
| Autoignition Temperature | 495°C (923°F) |
| Solubility in Water | 1.2 g/L |
Operational Plan: Safe Handling Protocol
A systematic approach is essential when working with this compound. The following step-by-step experimental protocol ensures minimal exposure and safe handling.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood or a mechanical exhaust system is required to keep airborne concentrations low.
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and their locations are clearly marked.
-
Avoid Dust: Minimize the generation and accumulation of dust. Use procedures and equipment that prevent dust from becoming airborne.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | To protect against splashes and airborne particles causing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Wear appropriate protective clothing to prevent skin exposure. A lab coat or coveralls are mandatory. | To prevent skin contact which can cause irritation. Contaminated gloves must be disposed of properly. |
| Respiratory Protection | For nuisance levels of dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask may be used. If risk assessment indicates a need for higher protection, use a full-face respirator with appropriate cartridges. | To avoid inhalation which may cause respiratory tract irritation. |
Handling and Storage
-
Personal Hygiene: Wash hands thoroughly after handling the chemical and before breaks or leaving the lab. Do not eat, drink, or smoke in the handling area.
-
Container Handling: Keep the container tightly closed when not in use. Open and handle the container with care to prevent spills.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases. The storage area should be locked.
Emergency and Disposal Plans
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the skin with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation occurs or persists. |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill and Leakage Protocol
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or waterways.
-
Cleanup:
-
For small spills, dampen the solid material with 60-70% ethanol to minimize dust.
-
Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.
-
Use absorbent paper dampened with ethanol to clean up any remaining material.
-
Wash the spill surface with a soap and water solution.
-
-
PPE: All personnel involved in the cleanup must wear appropriate PPE.
Disposal Plan
-
Waste Classification: this compound waste must be treated as hazardous waste.
-
Disposal Method: Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant. Do not mix with other waste. Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself. Dispose of contaminated packaging as unused product.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
